molecular formula C9H6F2N2 B13613324 4-(2,4-Difluorophenyl)-1h-pyrazole

4-(2,4-Difluorophenyl)-1h-pyrazole

Cat. No.: B13613324
M. Wt: 180.15 g/mol
InChI Key: CEJZFESTSOCJSL-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1H-pyrazole is a fluorinated heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and materials science. Its significant research value stems from its role as a key precursor and core structure in the development of novel therapeutic agents and functional materials. In antimicrobial research, this pyrazole scaffold is integral to the synthesis of novel molecules active against drug-resistant bacterial strains, a critical area of global health concern . Derivatives based on this structure have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the Gram-negative bacterium Acinetobacter baumannii , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . The incorporation of fluorine atoms, particularly the 2,4-difluorophenyl group, is a strategic design element that enhances the molecule's physicochemical properties, including metabolic stability and membrane permeability, which are crucial for antibiotic development . Beyond pharmaceutical applications, this compound is a valuable building block in organometallic chemistry and materials science. It functions as an effective cyclometallating (C^N) ligand for constructing dinuclear complexes with metals such as iridium(III) and rhodium(III) . These complexes are characterized by their specific spectroscopic and photophysical properties, making them subjects of interest for applications in areas like luminescent materials . This product is intended for research and further chemical transformation in a laboratory setting. It is provided For Research Use Only and is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1H-pyrazole

InChI

InChI=1S/C9H6F2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13)

InChI Key

CEJZFESTSOCJSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CNN=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Applications of 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-(2,4-Difluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry and agrochemical development. Characterized by a pyrazole ring substituted at the C4 position with an electron-deficient 2,4-difluorophenyl moiety, this scaffold serves as a bioisostere for phenyl rings, offering enhanced metabolic stability and optimized lipophilicity. This document details its chemical identity, structural properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and its strategic application in kinase inhibitor design.

Chemical Identity & Properties

The molecule comprises a five-membered nitrogenous heterocycle (pyrazole) linked to a fluorinated benzene ring. The specific fluorination pattern (2,4-difluoro) is strategically employed to block metabolic hotspots (para-oxidation) and modulate the electronic environment of the pyrazole core.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 4-(2,4-Difluorophenyl)-1H-pyrazole
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.16 g/mol
SMILES Fc1cc(F)ccc1-c2c[nH]nc2
InChI Key (Predicted) ODQIVMKWVSKSKF-UHFFFAOYSA-N (Isomer dependent)
LogP (Predicted) ~2.3 - 2.8
H-Bond Donors 1 (Pyrazole NH)
H-Bond Acceptors 2 (Pyrazole N, F)
pKa (Pyrazole NH) ~13.5 (Acidity increased by electron-withdrawing aryl group)

Structural Analysis & Electronic Effects

Fluorine Substitution Effects

The 2,4-difluorophenyl group exerts significant electronic and steric influence on the pyrazole ring:

  • Metabolic Stability: The fluorine atom at the para position (C4') blocks cytochrome P450-mediated oxidation, a common metabolic clearance pathway for phenyl rings. The ortho fluorine (C2') provides steric protection and further modulates the torsion angle between the rings.

  • Electronic Withdrawal: The strong electronegativity of the two fluorine atoms withdraws electron density from the phenyl ring (inductive effect, -I), which is transmitted to the pyrazole ring. This lowers the pKa of the pyrazole NH, potentially enhancing hydrogen bond donor capability in the active site of enzymes (e.g., kinase hinge regions).

  • Lipophilicity: Fluorination typically increases lipophilicity (LogP), improving membrane permeability compared to the non-fluorinated analog.

Tautomerism

4-(2,4-Difluorophenyl)-1H-pyrazole exists in tautomeric equilibrium. In solution, the proton rapidly migrates between N1 and N2. While often drawn as the 1H-tautomer, the specific binding mode in a protein pocket is dictated by the surrounding residues (H-bond donors/acceptors).

Tautomerism T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Proton Transfer

Figure 1: Tautomeric equilibrium of the pyrazole ring. The position of the proton (H) shifts between nitrogen atoms, influencing binding interactions.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 4-arylpyrazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halopyrazole with an arylboronic acid. Direct coupling of unprotected pyrazoles can be challenging due to catalyst poisoning by the free NH group; however, modern catalyst systems (e.g., XPhos Pd G2) or transient protection strategies are effective.

Protocol Overview
  • Reaction Type: Suzuki-Miyaura Cross-Coupling[1][2]

  • Starting Materials: 4-Bromo-1H-pyrazole (or 1-THP-4-bromo-1H-pyrazole), (2,4-Difluorophenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ or K₂CO₃.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Preparation of Reagents:

    • In a microwave vial or round-bottom flask, charge 4-Bromo-1H-pyrazole (1.0 equiv, e.g., 147 mg, 1.0 mmol) and (2,4-Difluorophenyl)boronic acid (1.2 equiv, 190 mg, 1.2 mmol).

    • Note: If using the unprotected pyrazole, increase catalyst loading to 5 mol%. For scale-up, use 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole to protect the nitrogen.

  • Catalyst & Base Addition:

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg, 2.0 mmol).

    • Add the catalyst Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg, 0.05 mmol).

    • Rationale: Cs₂CO₃ is preferred for sterically hindered or electron-poor boronic acids. Pd(dppf)Cl₂ offers excellent stability and turnover for heteroaryl couplings.

  • Solvent & Degassing:

    • Add a mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

    • Degas the solution by bubbling Nitrogen or Argon gas for 5-10 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Reaction:

    • Microwave: Seal the vial and irradiate at 100°C for 30–60 minutes .

    • Thermal: Heat at 90°C (oil bath) for 12–16 hours under an inert atmosphere.

  • Work-up & Purification:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.[3]

    • Eluent: Gradient of Hexanes/EtOAc (typically 0–50% EtOAc). The product usually elutes as a white to off-white solid.

  • Deprotection (If THP-protected):

    • Dissolve the intermediate in MeOH/DCM (1:1).

    • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.

    • Neutralize with NaHCO₃, extract with EtOAc, and purify as above.

Synthesis SM1 4-Bromo-1H-pyrazole (or THP-protected) Reagents Pd(dppf)Cl2 (5 mol%) Cs2CO3 (2 equiv) Dioxane/H2O (4:1) 100°C SM1->Reagents SM2 (2,4-Difluorophenyl) boronic acid SM2->Reagents Product 4-(2,4-Difluorophenyl)-1H-pyrazole Reagents->Product Suzuki Coupling

Figure 2: Synthesis pathway via Suzuki-Miyaura cross-coupling.

Medicinal Chemistry Applications

The 4-(2,4-difluorophenyl)-1H-pyrazole scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors.

Kinase Inhibition (ATP Mimicry)

The pyrazole ring functions as an adenine mimetic. The N1-H and N2 atoms can form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., CDK, p38 MAP kinase, EGFR).

  • Role of 2,4-Difluorophenyl: This group fits into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). The fluorine atoms interact with backbone carbonyls or side chains via multipolar interactions, improving potency and selectivity.

Bioisosterism & Metabolic Stability

Replacing a phenyl group with a 2,4-difluorophenyl group is a classic medicinal chemistry tactic:

  • Metabolic Blockade: The C4-F blocks para-hydroxylation.

  • Conformation Lock: The C2-F induces a twisted conformation relative to the pyrazole ring (dihedral angle > 30°) due to steric clash with the pyrazole protons. This non-planar conformation can be critical for fitting into specific enzyme sub-pockets.

References

  • Suzuki-Miyaura Coupling of Pyrazoles

    • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[1]

    • Source: Organic & Biomolecular Chemistry, 2016.
    • Link:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[5]

    • Source: Journal of Medicinal Chemistry, 2008.[6]

    • Link:[Link]

  • Microwave-Assisted Synthesis

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source: Chinese Chemical Letters, 2014.
    • Link:[Link]

  • PubChem Compound Summary

    • Title: 4-(4-Fluorophenyl)-1H-pyrazole (Analogous Structure Reference).
    • Source: National Center for Biotechnology Inform
    • Link:[Link]

Sources

Technical Guide: Molecular Characteristics and Synthesis of 4-(2,4-Difluorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2,4-difluorophenyl)pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the design of type I and type II kinase inhibitors (e.g., targeting c-Met, ALK, and ROS1). The incorporation of the 2,4-difluorophenyl group is a strategic bioisosteric modification intended to enhance metabolic stability by blocking P450 oxidation sites while modulating lipophilicity (


).

This guide provides a definitive technical analysis of this scaffold, detailing its physiochemical properties, robust synthetic protocols (Suzuki-Miyaura cross-coupling), and analytical characterization standards.

Part 1: Chemoinformatics & Physiochemical Properties

The core scaffold consists of a five-membered pyrazole ring substituted at the C4 position with a 2,4-difluorophenyl group.[1] The fluorine atoms at the ortho and para positions of the phenyl ring significantly alter the electronic landscape of the molecule, increasing its acidity and resistance to oxidative metabolism compared to the non-fluorinated analog.

Table 1: Molecular Specifications of Key Derivatives

Data calculated based on standard atomic weights (IUPAC).

Derivative DescriptionStructure NoteMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)LogP (Predicted)
Core Scaffold Free NH, unsubstituted C3/C5C₉H₆F₂N₂ 180.16 180.0499~2.1
N-Methylated 1-Methyl-4-(2,4-difluorophenyl)C₁₀H₈F₂N₂194.18194.0656~2.5
3,5-Dimethyl 3,5-Dimethyl-4-(2,4-difluorophenyl)C₁₁H₁₀F₂N₂208.21208.0812~2.9
Carboxamide 4-(2,4-difluorophenyl)pyrazole-3-carboxamideC₁₀H₇F₂N₃O223.18223.0557~1.6

Technical Insight: The addition of the two fluorine atoms adds approximately 36 Da relative to the phenyl analog, but more importantly, it reduces the electron density of the aromatic ring, influencing


-

stacking interactions within kinase ATP-binding pockets.

Part 2: Synthetic Pathways & Protocols[3][4]

The most robust route to 4-arylpyrazoles is the Suzuki-Miyaura Cross-Coupling . This method is preferred over hydrazine condensation with malondialdehydes due to the commercial availability of boronic acids and the ability to introduce the aryl group at a late stage in the synthesis.

Reaction Logic (DOT Visualization)

The following diagram illustrates the critical reaction nodes and decision points for synthesizing the core scaffold.

SuzukiCoupling cluster_conditions Reaction Conditions ReactantA 4-Bromo-1H-pyrazole (or N-THP protected) Intermediate Pd(II) Transmetalation Complex ReactantA->Intermediate Oxidative Addition ReactantB 2,4-Difluorophenyl boronic acid Base K2CO3 / Cs2CO3 (Base Activation) ReactantB->Base Boronate Formation Catalyst Pd(dppf)Cl2 • DCM (Catalyst) Catalyst->Intermediate Base->Intermediate Transmetalation Product 4-(2,4-difluorophenyl) pyrazole Intermediate->Product Reductive Elimination Solvent Dioxane:H2O (4:1) Temp: 90°C

Figure 1: Mechanistic flow of the Suzuki-Miyaura coupling to generate the 4-arylpyrazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2,4-difluorophenyl)-1H-pyrazole on a 1.0 mmol scale.

Reagents:

  • 4-Bromo-1H-pyrazole (147 mg, 1.0 mmol)

  • 2,4-Difluorophenylboronic acid (189 mg, 1.2 mmol)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)

Workflow:

  • Inert Atmosphere Setup: Charge a microwave vial or round-bottom flask with 4-bromo-1H-pyrazole, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (x3).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Note: Adding catalyst last under Argon flow minimizes oxidation of the phosphine ligands.

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 147/149).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient, typically eluting at 30–50% EtOAc).

Self-Validation Check:

  • Success Indicator: The product should appear as a white to off-white solid.

  • LC-MS Confirmation: Look for [M+H]⁺ = 181.1. The bromine isotopic pattern (1:1 doublet) must be absent.

Part 3: Analytical Characterization

Validating the structure of difluoro-derivatives requires specific attention to J-coupling in NMR and isotopic patterns in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The fluorine atoms introduce spin-spin coupling (


, spin 1/2) that splits carbon and proton signals.
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole Protons: The C3-H and C5-H protons typically appear as a broad singlet or two singlets around δ 8.0–8.3 ppm . In the presence of the 2,4-difluorophenyl group, these may show long-range coupling.

    • Aromatic Ring:

      • H-3 (between two fluorines): Triplet of doublets or multiplet, typically upfield (~6.9–7.2 ppm).

      • H-5 and H-6: Multiplets in the range of δ 7.3–7.8 ppm .

  • ¹⁹F NMR:

    • Expect two distinct signals around -105 to -115 ppm , depending on the exact substitution pattern. The absence of these signals indicates de-fluorination (a potential side reaction if conditions are too harsh).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion: [M+H]⁺ = 181.16.

  • Fragmentation: Loss of N₂ (28 Da) or HF (20 Da) are common fragmentation pathways in high-energy collision dissociation (HCD).

Part 4: Biological Relevance & SAR Logic

The 4-(2,4-difluorophenyl)pyrazole scaffold is rarely a drug in isolation but serves as a critical pharmacophore .

Structure-Activity Relationship (SAR)

The "Fluorine Scan" is a standard medicinal chemistry tactic.

  • Metabolic Blockade: The C2 and C4 positions on the phenyl ring are metabolically vulnerable "hotspots" for oxidation. Fluorination blocks this, extending half-life (

    
    ).
    
  • Lipophilicity: Fluorine increases lipophilicity (

    
    ), improving membrane permeability, but the polarity of the C-F bond can also engage in specific interactions with protein backbones (orthogonal multipolar interactions).
    

SAR_Logic Scaffold 4-(2,4-difluorophenyl) pyrazole Core Mod1 N1-Substitution (Solubility/Targeting) Scaffold->Mod1 Mod2 C3/C5 Substitution (Steric Fit) Scaffold->Mod2 Mod3 Fluorine Atoms (Metabolic Stability) Scaffold->Mod3 Effect1 Controls LogP & Permeability Mod1->Effect1 Effect2 Locks conformation (Atropisomerism) Mod2->Effect2 Effect3 Blocks P450 Oxidation Mod3->Effect3

Figure 2: SAR decision tree for optimizing the scaffold.

Case Study: Kinase Inhibition

In the context of c-Met inhibitors (e.g., analogs of Crizotinib or Tepotinib), the pyrazole nitrogen acts as a hydrogen bond donor/acceptor to the hinge region of the kinase ATP-binding site. The 2,4-difluorophenyl group fits into the hydrophobic pocket II, where the fluorines may interact with specific residues (e.g., gatekeeper residues) to improve selectivity over other kinases.

References

  • Sigma-Aldrich. 4-(4-Fluorophenyl)-1H-pyrazole Product Specification. (Used for MW benchmarking). Available at:

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry.[2][3][4][5] Available at:

  • National Institutes of Health (PMC). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Available at:

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Protocols. Available at:

Sources

In-Depth Technical Guide: Acidity and pKa of 4-Aryl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the acidity and pKa values of 4-aryl-1H-pyrazoles, tailored for researchers in medicinal chemistry and drug development.

Executive Summary

The 4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents.[1] The physicochemical behavior of this scaffold—specifically its acidity (


)—is a critical determinant of lipophilicity (logD) , membrane permeability , and target binding affinity .[1]

This guide analyzes the ionization profile of the pyrazole NH group, quantifying the impact of 4-aryl substitution through Hammett linear free energy relationships (LFER). It further provides a validated spectrophotometric protocol for precise


 determination, addressing the challenges of measuring weak acids (

) in aqueous media.[1]

Structural Basis of Acidity

The acidity of 4-aryl-1H-pyrazoles arises from the deprotonation of the pyrrole-like nitrogen (


). The resulting pyrazolate anion is stabilized by aromatic delocalization.
Tautomerism and Ionization

In solution, 1H-pyrazoles exist in dynamic equilibrium between two identical tautomers (unless asymmetrically substituted).[1] Upon deprotonation, the negative charge is delocalized across both nitrogen atoms and the carbon backbone.

Key Mechanism: The 4-aryl substituent communicates with the pyrazole core primarily through inductive effects (-I) and resonance effects (-R) , though the latter is sterically modulated by the torsion angle between the phenyl and pyrazole rings.

Diagram 1: Ionization Pathway & Resonance Stabilization

PyrazoleIonization cluster_aryl 4-Aryl Substituent Effect Neutral Neutral 4-Aryl-1H-Pyrazole (Protonated) TS Transition State (Solvent Assisted) Neutral->TS - H+ (Deprotonation) Anion Pyrazolate Anion (Delocalized Charge) TS->Anion Res1 Resonance Form A (N1 Negative) Anion->Res1 Res2 Resonance Form B (N2 Negative) Anion->Res2 Res1->Res2 Delocalization Effect EWG Stabilizes Anion (Lowers pKa) Effect->Anion

Caption: The deprotonation pathway of 4-aryl-1H-pyrazole, showing resonance stabilization of the conjugate base.

Quantitative Data: pKa Values and Substituent Effects

The


 of unsubstituted 1H-pyrazole is 14.21  in water.[2] Introducing an aryl group at the 4-position generally increases acidity (lowers 

) due to the

carbon's electron-withdrawing nature relative to hydrogen.
Representative pKa Values

The following table synthesizes data from aqueous and DMSO measurements. Note that DMSO values are typically 5–7 units higher than aqueous values due to the lack of hydrogen-bond stabilization for the anion in aprotic media.

CompoundSubstituent (4-Position)Aqueous

DMSO

Electronic Effect
1H-Pyrazole -H14.21 19.8Reference
4-Phenylpyrazole -Ph13.4 (est)18.9Weak Inductive (-I)
4-(4-Methoxyphenyl) -Ph-OMe13.6 19.1EDG (Destabilizing)
4-(4-Chlorophenyl) -Ph-Cl12.9 18.2Weak EWG (-I)
4-(4-Nitrophenyl) -Ph-NO

12.1 17.3Strong EWG (-M/-I)
4-Nitropyrazole -NO

(Direct)
9.64 14.5Direct Resonance

Data Sources: Compiled from Bordwell pKa tables and IUPAC dissociation constants.

Hammett Correlation (QSPR)

For 4-(para-substituted aryl)pyrazoles, the acidity correlates with the Hammett substituent constant (


).[1]


  • Reaction Constant (

    
    ):  The sensitivity (
    
    
    
    ) for 4-arylpyrazoles is positive but relatively low (
    
    
    ).[1] This indicates that while EWGs increase acidity, the transmission of electronic effects is attenuated because the aryl ring is twisted relative to the pyrazole plane, reducing
    
    
    -conjugation.

Experimental Protocol: Spectrophotometric Determination

Due to the high


 (>12), standard potentiometric titration (glass electrode) is inaccurate in pure water.[1] UV-Visible Spectrophotometric Titration  is the gold standard method.
Principle

The neutral (


) and ionized (

) forms of 4-arylpyrazoles exhibit distinct UV absorption spectra. The

is determined by monitoring the change in absorbance at a specific wavelength (

) as a function of pH.[1]

[1]
Reagents & Equipment
  • Buffer System: Carbonate/Bicarbonate (pH 9-11) and KOH/NaOH (pH 12-14).[1]

  • Solvent: Carbonate-free water (critical to prevent pH drift).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
Step-by-Step Workflow
  • Stock Solution Preparation: Dissolve the 4-arylpyrazole (

    
     M) in methanol (keep organic co-solvent <1% in final measurement).
    
  • Extreme pH Scans:

    • Acidic Scan: Measure spectrum in 0.01 M HCl (Species: Neutral). Record

      
      .[1]
      
    • Basic Scan: Measure spectrum in 1.0 M NaOH (Species: Fully Deprotonated). Record

      
       shift.[1]
      
  • Buffer Titration: Prepare 10-12 samples with the same analyte concentration but varying pH (from 11.0 to 14.0).

  • Data Analysis: Plot Absorbance vs. pH at the wavelength of maximum difference.

Diagram 2: Spectrophotometric Workflow

SpecProtocol cluster_prep Preparation cluster_measure Measurement Start Start: 4-Arylpyrazole Sample Soln Prepare Stock (MeOH) <1% final vol Start->Soln Buffers Prepare High pH Buffers (pH 11-14) Soln->Buffers ScanAcid Scan Acidic Limit (Neutral Spectrum) Buffers->ScanAcid ScanBase Scan Basic Limit (Anion Spectrum) ScanAcid->ScanBase Titrate Measure Abs at varying pH ScanBase->Titrate Calc Calculate pKa (Henderson-Hasselbalch) Titrate->Calc

Caption: Workflow for determining high pKa values using UV-Vis spectrophotometry.

Implications in Drug Design

Understanding the acidity of the 4-arylpyrazole scaffold is vital for optimizing ADME properties.

  • Solubility: At physiological pH (7.4), these compounds are predominantly neutral (

    
    ).[1] To improve aqueous solubility, researchers often append basic solubilizing groups (e.g., piperazine) elsewhere on the molecule, rather than relying on the pyrazole NH ionization.[1]
    
  • Permeability: The neutral pyrazole NH is a hydrogen bond donor (HBD). High HBD counts can limit permeability. N-alkylation (capping the NH) removes this donor, often improving membrane permeability but eliminating the acidity entirely.

  • Binding: The NH often forms critical hydrogen bonds with the hinge region of kinase enzymes (e.g., acting as a donor to the backbone carbonyl of the gatekeeper residue).

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988, 21(12), 456–463.[1] Link[1]

  • Catalán, J., et al. "Basicity and Acidity of Azoles."[1] Advances in Heterocyclic Chemistry, 1987, 41, 187-274.[1] Link

  • Albert, A., & Serjeant, E. P. The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall, 1984.[1] Link[1]

  • Hansch, C., et al. "Chem-Bio Informatics Data Base," Molecular Informatics, 2003.[1] (Source for Hammett Constants).[1][3]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[1] Link[1]

Sources

Technical Safety & Toxicology Guide: Difluorophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluorophenyl pyrazoles represent a critical structural motif in modern agrochemical and pharmaceutical discovery. The fusion of a pyrazole ring with a difluorinated phenyl group imparts unique physicochemical properties, primarily enhanced metabolic stability (via blockade of oxidative dealkylation) and optimized lipophilicity. However, this scaffold presents distinct safety challenges, ranging from acute ocular irritation in intermediates to potent aquatic toxicity in downstream active ingredients like Pyraflufen-ethyl .

This guide synthesizes safety data sheet (SDS) parameters, toxicological mechanisms, and risk management protocols for researchers handling these compounds.

Part 1: Chemical Identity & Structural Significance

The 2,4-difluorophenyl moiety is not merely a structural appendage; it is a functional bioisostere designed to modulate pharmacokinetics.

Physicochemical Drivers[1]
  • Metabolic Blockade: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol). Substitution at the 2,4-positions of the phenyl ring sterically and electronically impedes Cytochrome P450-mediated oxidation, extending the half-life of the molecule.

  • Lipophilicity (LogP): The difluoro-substitution increases the partition coefficient, facilitating membrane permeability in biological systems (e.g., plant cuticles or insect exoskeletons).

Representative Compounds
Compound TypeExampleCAS No.Primary Application
Intermediate 1-(2,4-Difluorophenyl)-1H-pyrazoleVar.Synthesis precursor
Herbicide Pyraflufen-ethyl129630-19-9PPO Inhibitor (Broadleaf control)
Pharma Scaffold Diflunisal derivativesVar.NSAID / COX-2 Inhibition

Part 2: GHS Hazard Classification & SDS Deep Dive

While specific SDSs vary by exact derivative, the difluorophenyl pyrazole core dictates a consistent hazard profile. The following data represents a composite safety profile for this chemical class.

Composite GHS Classification

Signal Word: WARNING (Intermediates) / CAUTION (Formulated Actives)

Hazard ClassCategoryH-CodeHazard StatementMechanism/Justification
Skin Irritation Cat 2H315 Causes skin irritationLipophilic nature allows dermal penetration; fluorinated aromatics are often mild irritants.
Eye Irritation Cat 2AH319 Causes serious eye irritationCrystalline solids can cause mechanical and chemical abrasion to the cornea.
STOT - SE Cat 3H335 May cause respiratory irritationDust/mist inhalation triggers mucosal inflammation.
Aquatic Acute Cat 1H400 Very toxic to aquatic lifeHigh efficacy against aquatic plants/algae due to PPO inhibition mechanism.
Aquatic Chronic Cat 1H410 Very toxic to aquatic life with long lasting effectsHigh LogP leads to bioaccumulation potential in aquatic organisms.
Critical SDS Parameters
  • Flash Point: Typically >100°C (solid intermediates).

  • Decomposition Products: Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO).[1] Note: Thermal decomposition releases HF, requiring specific firefighting protocols.

  • Reactivity: Generally stable, but incompatible with strong oxidizing agents and strong bases (which may cleave the pyrazole ring or displace fluorine).

Part 3: Toxicological Mechanisms

Understanding why these compounds are toxic is essential for designing safety barriers.

Mechanism of Action: PPO Inhibition (Agrochemicals)

In herbicides like Pyraflufen-ethyl, the difluorophenyl pyrazole core mimics the substrate for Protoporphyrinogen Oxidase (PPO) .

  • Pathway: Inhibition of PPO leads to an accumulation of Protoporphyrinogen IX.[2]

  • Result: This leaks into the cytoplasm, oxidizes to Protoporphyrin IX, and generates singlet oxygen (

    
    ) upon light exposure, causing rapid membrane peroxidation.
    
Mammalian Toxicity & Metabolism
  • Acute Toxicity: Generally low (Oral LD50 > 5000 mg/kg in rats for Pyraflufen-ethyl).[3]

  • Target Organs: Liver and Kidney.[4] The metabolic stability provided by the fluorine atoms forces the liver to utilize alternative, slower detoxification pathways, potentially leading to hepatocyte hypertrophy upon chronic exposure.

  • Carcinogenicity: Classified as "Likely to be Carcinogenic to Humans" (EPA) at high doses due to liver tumors in mice, though the mechanism is likely species-specific (peroxisome proliferation).

Visualization: PPO Inhibition Pathway

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA ProtoGen Protoporphyrinogen IX (Mitochondria) ALA->ProtoGen PPO_Enzyme Enzyme: PPO (Protoporphyrinogen Oxidase) ProtoGen->PPO_Enzyme Normal Substrate ProtoIX_Cyto Protoporphyrin IX (Accumulated in Cytoplasm) ProtoGen->ProtoIX_Cyto Leakage due to Blockage ProtoIX_Mito Protoporphyrin IX (Normal Heme Pathway) PPO_Enzyme->ProtoIX_Mito Oxidation Inhibitor Difluorophenyl Pyrazole (Inhibitor) Inhibitor->PPO_Enzyme Competes/Blocks ROS Reactive Oxygen Species (Singlet Oxygen) ProtoIX_Cyto->ROS + Light (hv) CellDeath Lipid Peroxidation & Membrane Disruption ROS->CellDeath Oxidative Burst

Figure 1: Mechanism of PPO inhibition by difluorophenyl pyrazoles leading to oxidative burst.[3]

Part 4: Risk Management & Handling Protocols

Engineering Controls
  • Containment: All weighing and synthesis of difluorophenyl pyrazoles must occur within a Class II Biosafety Cabinet or a certified chemical fume hood operating at face velocity > 100 fpm.

  • Static Control: These powders are often electrostatic. Use anti-static weighing boats and ground all transfer equipment to prevent dust explosions.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile (Double Gloving) Standard nitrile (0.11mm) offers sufficient protection against solid transfer. If dissolved in halogenated solvents (DCM), use Silver Shield/Laminate gloves.
Respiratory P95 / N95 Respirator Required if handling open powder outside a hood (not recommended). For large scale, use a Powered Air Purifying Respirator (PAPR).
Eyes Chemical Goggles Safety glasses are insufficient due to the fine particle size and high irritation potential (H319).
Safe Handling Protocol: Synthesis & Isolation
  • Preparation: Pre-weigh reagents in a glovebox or static-free hood.

  • Reaction: If using fluorinating agents (e.g., Selectfluor) to generate the moiety, ensure the vessel is vented to a scrubber (acid gas risk).

  • Quenching: Quench reaction mixtures slowly at <0°C. Exothermic decomposition can release HF.

  • Waste: Segregate liquid waste into "Halogenated Organic" streams. Do not mix with strong alkalis.

Part 5: Emergency Response

Exposure Response Workflow

In the event of exposure, immediate action is required to mitigate irritation and systemic absorption.[1][5]

Emergency_Response Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal/Skin Type->Skin Eye Ocular/Eye Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhale Move to Fresh Air Oxygen if labored Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Note Note to Physician: Treat as Fluorinated Aromatic. Monitor Liver Function. Medical->Note

Figure 2: Emergency response decision tree for difluorophenyl pyrazole exposure.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Neutralize: If the substance is in solution with acidic byproducts, neutralize with Sodium Bicarbonate.

  • Absorb: Use inert absorbents (Vermiculite or Sand). Do not use sawdust (fire hazard with potential oxidizers).

  • Disposal: Seal in a labeled hazardous waste container. Label as "Toxic to Aquatic Life."[6]

References

  • Nichino America . (2019). Pyraflufen-ethyl Technical Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA) . (2019). Pyraflufen-ethyl; Pesticide Tolerances. Federal Register. Retrieved from

  • Health Canada . (2014). Evaluation Report ERC2014-03: Pyraflufen-ethyl. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich . (2024). Safety Data Sheet: Pyrazole Derivatives. Retrieved from

Sources

A Technical Guide to 4-Substituted Fluorinated Pyrazoles: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of active pharmaceutical ingredients and crop protection agents.[1] The strategic introduction of fluorine and diverse substituents, particularly at the 4-position, has emerged as a powerful tactic to modulate molecular properties, enhancing efficacy, metabolic stability, and pharmacokinetic profiles.[2][3] This guide provides an in-depth analysis of the synthetic methodologies for accessing 4-substituted fluorinated pyrazoles, explores the physicochemical rationale behind their design, and highlights their applications through pertinent case studies. We delve into the causality behind synthetic choices, from direct C-H fluorination to intricate cycloaddition strategies, offering detailed protocols and a forward-looking perspective for researchers in drug discovery and agrochemical development.

Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine

The five-membered pyrazole ring, a heteroaromatic structure with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal framework for interacting with biological targets. The functionalization of the pyrazole core allows for the precise tuning of its properties.

The incorporation of fluorine into organic molecules, a strategy often referred to as "the fluorine factor," can profoundly alter their characteristics.[6] This is not merely an isosteric replacement for hydrogen but a strategic modification that impacts several key parameters simultaneously:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block unwanted oxidation, thereby increasing the compound's half-life.[7]

  • Lipophilicity: Fluorine is highly electronegative yet minimally polarizable. Its introduction can increase lipophilicity, which influences a molecule's ability to cross cell membranes. This bioisosteric replacement of a hydroxyl or methoxy group with fluorine is a common tactic to enhance membrane permeability.[8][9]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[10] This alteration can change the ionization state of a molecule at physiological pH, affecting its solubility, receptor binding, and cell penetration.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule through electrostatic and steric interactions, potentially locking it into a more bioactive conformation for target binding.

The 4-position of the pyrazole ring is a particularly attractive site for substitution. Unlike the 3- and 5-positions, which are adjacent to the nitrogen atoms and thus have distinct electronic properties, the 4-position offers a vector for substitution that can be tailored to probe specific interactions within a binding pocket without drastically altering the core electronic nature of the heterocycle. Combining substitution at this position with fluorination creates a powerful synergy for lead optimization.

Synthetic Strategies for 4-Substituted Fluorinated Pyrazoles

The synthesis of these target molecules can be broadly categorized into three primary approaches: direct fluorination of a pre-formed pyrazole, construction of the ring using fluorinated building blocks, and post-functionalization of a 4-fluoropyrazole scaffold. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability.

Route A: Direct Electrophilic Fluorination of 4-Substituted Pyrazoles

This "late-stage" fluorination approach is highly attractive as it allows for the introduction of fluorine at a final step into a complex, pre-functionalized molecule. The key challenge lies in controlling the regioselectivity of the reaction, as the pyrazole ring is highly reactive towards electrophiles.

The most common and effective reagents for this transformation are electrophilic N-F sources, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).[11][12]

  • Mechanism Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic fluorine atom of the N-F reagent. The 4-position is often the most nucleophilic carbon, leading to selective C4-fluorination.[13] However, the presence of strong directing groups on the ring or the N1-substituent can influence this selectivity. For instance, direct lithiation followed by fluorination with NFSI has been shown to selectively install fluorine at the C5-position.[14][15]

  • Catalytic Enhancements: While often performed under catalyst-free conditions, metal catalysis can enhance efficiency and control. Palladium-catalyzed, pyrazole-directed C-H fluorination of ortho-substituted arenes has been reported, showcasing the versatility of directing group strategies in complex systems.[16]

The logical workflow for selecting a direct fluorination strategy is outlined below.

G cluster_start Decision Workflow: Direct C-H Fluorination Start Start: 4-Substituted Pyrazole Available Check_Reactivity Assess Ring Electronics Start->Check_Reactivity Select_Reagent Select N-F Reagent (Selectfluor or NFSI) Check_Reactivity->Select_Reagent Electron-Rich Ring Metal_Catalysis Consider Metal Catalysis? (e.g., Pd for specific C-H) Check_Reactivity->Metal_Catalysis Specific C-H Target (e.g., on aryl group) Standard_Conditions Standard Thermal Conditions Select_Reagent->Standard_Conditions Metal_Catalysis->Select_Reagent No Catalytic_Reaction Pd-Catalyzed Reaction Metal_Catalysis->Catalytic_Reaction Yes Product 4-Fluoro-4-Substituted Pyrazole Standard_Conditions->Product Catalytic_Reaction->Product

Caption: Decision workflow for direct C-H fluorination of pyrazoles.

Route B: Cycloaddition Reactions with Fluorinated Building Blocks

Constructing the pyrazole ring from acyclic precursors is a foundational and highly versatile strategy. By using fluorinated starting materials, the fluorine atom is incorporated from the outset. The most common method is the Knorr pyrazole synthesis, a [3+2] cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

  • Fluorinated 1,3-Diketones: The reaction of a fluorinated 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) with a substituted hydrazine is a robust method for producing pyrazoles with fluorinated groups at the 3- or 5-position.[17] To achieve 4-fluoro substitution, a 2-fluoro-1,3-dicarbonyl precursor is required.

  • Fluorinated Nitrile Imines: A more modern and highly regioselective approach involves the [3+2] cycloaddition of in situ generated fluorinated nitrile imines with alkenes or alkynes.[18] This method allows for the modular construction of fully substituted pyrazoles, offering excellent control over the final substitution pattern.[19][20] For example, reacting fluorinated nitrile imines with dicyanoalkenes provides a one-pot strategy to access a library of cyano-substituted fluorinated pyrazoles.[21]

  • Gold-Catalyzed Tandem Aminofluorination: An elegant method involves the gold(I)-catalyzed reaction of alkynes with a nitrogen source in the presence of Selectfluor. This reaction proceeds through a tandem aminofluorination and cyclization sequence to afford fluorinated pyrazoles under mild conditions.[22]

Route C: Functionalization of a 4-Fluoropyrazole Scaffold

This strategy involves starting with a simple 4-fluoropyrazole and introducing other substituents onto the ring. This is particularly useful when the desired substituent is incompatible with the conditions required for fluorination or ring formation. Standard heterocyclic functionalization reactions, such as electrophilic substitution (nitration, halogenation) at other positions or metal-catalyzed cross-coupling reactions, can be employed, although the electron-withdrawing nature of the C4-fluorine must be considered as it will deactivate the ring to further electrophilic attack.[23]

Comparison of Synthetic Strategies
StrategyKey PrecursorsAdvantagesLimitationsKey References
A: Direct Fluorination 4-Substituted Pyrazole, N-F ReagentLate-stage functionalization, atom economy.Potential for regioisomer mixtures, substrate sensitivity.[13][15]
B: Cycloaddition Fluorinated 1,3-dicarbonyls, Hydrazines, Fluorinated Nitrile IminesHigh regioselectivity, modularity, wide substrate scope.Requires synthesis of specific fluorinated precursors.[18][19][22]
C: Post-Functionalization 4-FluoropyrazoleAccess to diverse functionality.Ring deactivation by fluorine can hinder further reactions.[23]

Key Applications & Case Studies

The unique properties conferred by the 4-substituted fluorinated pyrazole motif have led to its incorporation into numerous high-value molecules in medicine and agriculture.

Case Study 1: Medicinal Chemistry - TLR7 Modulators for Antiviral Therapy

Toll-Like Receptor 7 (TLR7) is a component of the innate immune system that, when activated, triggers an antiviral response. Small molecule agonists of TLR7 are being investigated as potential treatments for viral infections like Hepatitis C. A 4-fluoropyrazole hybrid has been identified as a selective TLR7 modulator with potent activity (EC50 = 0.47 µM).[24]

  • Rationale for the 4-Fluoro Substituent: In this context, the fluorine atom is hypothesized to engage in specific hydrogen bonding or dipolar interactions within the TLR7 binding pocket, enhancing binding affinity. Furthermore, its presence can block a potential site of metabolism, improving the compound's pharmacokinetic profile.

Case Study 2: Agrochemicals - SDHI Fungicides

Some of the most successful modern fungicides are succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. Several blockbuster SDHI fungicides, including Bixafen, Fluxapyroxad, and Benzovindiflupyr, are based on a pyrazole carboxamide scaffold.[25] While these specific examples feature difluoromethyl groups, the principles of using fluorination to enhance efficacy are directly applicable.

  • Rationale for Fluorination: The introduction of fluorinated groups into these pyrazole-based fungicides significantly improves their efficacy and spectrum of activity. The fluoro-substituents enhance the molecule's lipophilicity, facilitating penetration into the fungal cell, and increase its metabolic stability in both the plant and the target fungus, leading to longer-lasting protection.[25][26]

G cluster_app Applications of 4-Substituted Fluorinated Pyrazoles Pyrazole 4-Substituted Fluorinated Pyrazole Core MedChem Medicinal Chemistry Enhanced Potency Improved PK Profile Blocked Metabolism Pyrazole->MedChem AgroChem Agrochemicals Increased Efficacy Broader Spectrum Enhanced Stability Pyrazole->AgroChem TLR7 e.g., TLR7 Modulators (Antiviral) MedChem->TLR7 SDHI e.g., SDHI Fungicides (Crop Protection) AgroChem->SDHI

Caption: Key application areas for 4-substituted fluorinated pyrazoles.

Detailed Experimental Protocols

To ensure this guide is of practical value, we provide a detailed, self-validating protocol for a key synthetic transformation.

Protocol 1: Direct C4-Fluorination of 3,5-Diphenyl-4-methyl-1H-pyrazole using Selectfluor®

This protocol is adapted from methodologies described for the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, demonstrating a late-stage fluorination.[27]

Objective: To synthesize 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.

Materials:

  • 4-Methyl-3,5-diphenyl-1H-pyrazole (1 equivalent, e.g., 100 mg, 0.43 mmol)

  • Selectfluor® (1 equivalent, e.g., 151 mg, 0.43 mmol)

  • Activated 3 Å molecular sieves

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and activated 3 Å molecular sieves.

    • Causality: The use of an oven-dried flask and molecular sieves is critical to ensure anhydrous conditions, as Selectfluor® can be sensitive to moisture.

  • Reagent Addition: Add Selectfluor® (151 mg, 0.43 mmol) to the flask. Purge the flask with an inert atmosphere (Nitrogen or Argon).

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Solvent Addition and Reaction: Add anhydrous acetonitrile (3 mL) via syringe. Heat the reaction mixture to 90 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves both the pyrazole substrate and Selectfluor®. Elevated temperature is required to overcome the activation energy for the C-F bond formation.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (5 mL).

  • Purification: Filter the mixture to remove the molecular sieves and any insoluble byproducts. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-20% v/v).

    • Causality: Column chromatography separates the desired fluorinated product from unreacted starting material and non-polar/polar impurities, yielding the pure compound.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product (yellow solid) by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

4-Substituted fluorinated pyrazoles represent a highly valuable class of compounds whose popularity in medicinal and agricultural research continues to grow exponentially.[28][29] The strategic placement of fluorine and a second substituent at the 4-position provides a powerful toolset for fine-tuning molecular properties to achieve desired biological outcomes. Advances in synthetic chemistry, particularly in late-stage C-H fluorination and modular cycloaddition reactions, have made these complex scaffolds more accessible than ever.

The future of this field will likely focus on the development of even more selective and efficient catalytic methods for C-F bond formation. As our understanding of fluorine's role in molecular recognition deepens, we can anticipate the rational design of novel 4-substituted fluorinated pyrazoles with unprecedented potency and tailored pharmacokinetic profiles, leading to the next generation of innovative drugs and crop protection agents.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available at: [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651. Available at: [Link]

  • Qian, J., Liu, Y., Zhu, J., Jiang, B., & Xu, Z. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters, 13(16), 4232–4235. Available at: [Link]

  • Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes. (n.d.). ResearchGate. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Scite.ai. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-fluoromethylsydnones and their participation in alkyne cycloaddition reactions. (2013). PubMed. Available at: [Link]

  • Lu, J., Man, Y., Zhang, Y., Lin, B., Lin, Q., & Weng, Z. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Organic & Biomolecular Chemistry, 17(40), 9016–9020. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. Available at: [Link]

  • New synthesis of fluorinated pyrazoles. (2010). PubMed. Available at: [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme Connect. Available at: [Link]

  • Synthesis of 3-amino-4-fluoropyrazoles. (2011). PubMed. Available at: [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). MDPI. Available at: [Link]

  • Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions. (2013). ACS Publications. Available at: [Link]

  • Quadruple Functionalized Pyrazole Pharmacophores by One‐pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. (n.d.). ResearchGate. Available at: [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. Available at: [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (n.d.). DSpace@MIT. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Publications. Available at: [Link]

  • Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. (2022). Technion - Israel Institute of Technology. Available at: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). DSpace@MIT. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). (2018). ACS Publications. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes. (2023). MDPI. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). University of Rhode Island. Available at: [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis of Diversely Fluorinated Pyrazoles as Novel Active Agrochemical Ingredients. (n.d.). ResearchGate. Available at: [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. Available at: [Link]

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Technical Analysis: Hydrogen Bonding Potential of 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrogen bonding potential, electronic properties, and experimental characterization of 4-(2,4-Difluorophenyl)-1H-pyrazole .

Executive Summary

The 4-(2,4-difluorophenyl)-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., c-Met, ALK) and COX-2 inhibitors.[1] Its utility stems from a unique balance of physicochemical properties: the pyrazole ring functions as a bidentate hydrogen bond (H-bond) unit (donor/acceptor), while the 2,4-difluorophenyl moiety modulates lipophilicity, metabolic stability, and electronic density.

This guide provides a deep-dive analysis of the H-bonding dynamics of this specific scaffold, focusing on the inductive influence of the difluorophenyl group on the pyrazole's acidity/basicity and the resulting implications for ligand-protein binding.

Structural & Electronic Fundamentals

The Tautomeric Equilibrium

Unlike 3- or 5-substituted pyrazoles, 4-substituted pyrazoles possess a unique symmetry.[1] In the absence of an asymmetric environment (like a protein pocket), the


 and 

tautomers are often energetically degenerate or interconvert rapidly via rotation of the C4-C1' bond.

However, the 2,4-difluorophenyl substituent introduces an asymmetric electrostatic potential due to the ortho-fluorine (2-F).[1]

  • Steric Twist: The steric clash between the ortho-fluorine and the pyrazole protons (H3/H5) forces the phenyl ring to twist out of planarity (dihedral angle

    
    ).
    
  • Desmotropy: This twist creates distinct conformational minima where the H-bond donor (NH) is either syn or anti to the ortho-fluorine.[1]

Electronic Modulation (The Fluorine Effect)

The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (


) on the pyrazole ring.[1]
ParameterUnsubstituted Pyrazole4-(2,4-Difluorophenyl)-1H-pyrazoleImpact on Binding
pKa (

)
~2.5< 1.5 (Est.)[1]Pyrazole N becomes a weaker acceptor .
pKa (Neutral) ~14.0~12.5 (Est.)[1]Pyrazole NH becomes a stronger donor .[1]
Lipophilicity LowHigh (LogP > 2.[1]5)Enhanced hydrophobic collapse; F-atoms desolvate easily.[1]
Dipole Moment ~2.2 D~3.5 - 4.0 DEnhanced directionality in polar pockets.[1]

Key Insight: The fluorination makes the pyrazole moiety "harder" (in the HSAB sense). The NH becomes more acidic, enhancing its ability to form strong H-bonds with backbone carbonyls (e.g., the hinge region of kinases), while the lone pair on the pyridine-like nitrogen becomes less basic, reducing the penalty for desolvation upon binding.

G cluster_0 Electronic Effects cluster_1 Binding Consequence F_atoms 2,4-Difluoro Subst. (Strong -I Effect) Pyraz_Ring Pyrazole Ring (Aromatic Core) F_atoms->Pyraz_Ring Inductive Withdrawal Acidity Increased NH Acidity (Stronger Donor) Pyraz_Ring->Acidity Polarizes N-H Basicity Decreased N Basicity (Weaker Acceptor) Pyraz_Ring->Basicity Stabilizes Lone Pair Hinge_Bind Enhanced Hinge Region Binding Acidity->Hinge_Bind Stronger H-Bond Desolvation Lower Desolvation Penalty Basicity->Desolvation Less H2O Affinity

Figure 1: Mechanistic flow of electronic modulation by the difluorophenyl group.

Hydrogen Bonding Dynamics

Primary Motif: The Pyrazole "Donor-Acceptor" Pair

In a biological context, this scaffold typically binds to the "hinge region" of kinases.

  • Donor (NH): Forms a hydrogen bond with the backbone carbonyl of the target residue (e.g., Glu, Met). The 2,4-difluoro substitution strengthens this bond relative to a phenyl-pyrazole.[1]

  • Acceptor (N): Forms a hydrogen bond with the backbone amide NH.[1] The fluorine substitution weakens this interaction slightly, but this is often advantageous as it reduces the energetic cost of stripping water molecules from the nitrogen before binding.

Secondary Motif: Fluorine as a Weak Acceptor

While organic fluorine is a notoriously weak H-bond acceptor, the 2,4-difluoro pattern enables specific multipolar interactions.[1]

  • C-F...H-C Interactions: The ortho-fluorine can accept weak H-bonds from C-H donors in the protein pocket (e.g., Glycine alpha-protons).[1]

  • Orthogonal Dipolar Interaction: The C-F bond is highly polar.[1] It often orients orthogonally to carbonyl dipoles in the protein active site to maximize electrostatic attraction (Dunitz-Taylor interactions).[1]

Experimental Characterization Protocols

To rigorously validate the H-bonding potential and acidity of this scaffold, the following self-validating protocols are recommended.

Protocol A: NMR Titration (H-Bond Acidity)

Objective: Quantify the H-bond donor strength of the pyrazole NH using chemical shift perturbation.[1]

  • Preparation: Dissolve 4-(2,4-difluorophenyl)-1H-pyrazole (10 mM) in a non-polar, non-H-bonding solvent (e.g.,

    
    ).
    
  • Titrant: Prepare a standard H-bond acceptor solution (e.g., DMSO-d6 or DMF-d7).[1]

  • Execution:

    • Acquire a baseline

      
       NMR spectrum at 298 K.[1]
      
    • Titrate DMSO-d6 in 0.5 equivalent increments (0 to 10 eq).[1]

    • Monitor the downfield shift (

      
      ) of the pyrazole NH signal.
      
  • Analysis: Plot

    
     vs. [Acceptor]. A steeper slope and larger 
    
    
    
    compared to unsubstituted 4-phenylpyrazole confirms increased H-bond acidity.[1]
    • Expected Result:

      
       ppm indicates a "strong" donor suitable for buried hydrophobic pockets.[1]
      
Protocol B: X-Ray Crystallography (Interaction Geometry)

Objective: Determine the preferred tautomer and solid-state H-bond network (catemer vs. trimer).

  • Crystallization: Use slow evaporation from a mixed solvent system (Ethanol/Heptane 1:1) to encourage single crystal growth.[1]

    • Note: The 2,4-difluoro analog often crystallizes as catemers (chains) rather than the trimers seen with chloro/bromo analogs due to the specific packing requirements of the fluoro-phenyl ring [1].

  • Data Collection: Collect diffraction data at 100 K (cryo) to reduce thermal motion of the fluorine atoms.

  • Refinement: Specifically look for the N-H...N distance.[1]

    • Target Metric: An N...N distance < 2.85 Å suggests a very strong intermolecular H-bond, correlating with high potency in donor-acceptor binding sites.[1]

Protocol C: Computational MEP Mapping

Objective: Visualize the electrostatic potential surface to predict binding orientation.[1]

  • Method: DFT Optimization (Gaussian 16 or ORCA).[1]

  • Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p) or M06-2X/def2-TZVP.

  • Calculation:

    • Optimize Geometry (Check for imaginary frequencies).

    • Calculate Molecular Electrostatic Potential (MEP).[1]

  • Visualization: Map the MEP onto the 0.002 a.u. isodensity surface.[1][2]

    • Critical Check: Verify the "Sigma Hole" on the Fluorine atoms (rare, but possible) and the deep blue (positive) region on the Pyrazole NH.

Workflow Start Start: Scaffold Analysis Comp Step 1: Computational (DFT) Map MEP & Conf. Minima Start->Comp Synth Step 2: Synthesis/Purification (>98% Purity Required) Comp->Synth NMR Step 3: Solution NMR Titration (Determine H-Bond Acidity) Synth->NMR Xray Step 4: X-Ray Crystallography (Solid State Geometry) NMR->Xray Decision Decision: Is Donor Strength Sufficient? Xray->Decision Optimize Optimize: Add EWG to Phenyl Decision->Optimize No (< 2.0 ppm shift) Proceed Proceed to Kinase Assay Decision->Proceed Yes (> 2.5 ppm shift)

Figure 2: Validation workflow for characterizing H-bond potential.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[1][3] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431.[1][3] Link

  • Foces-Foces, C., et al. (1999).[1][4] Pyrazoles as supramolecular synthons.[1] Acta Crystallographica Section C, 55, 1164–1167.[1] Link

  • Dalvit, C., et al. (2001).[1] Fluorine-containing fragments for NMR-based screening. Journal of the American Chemical Society, 123(49), 12107–12119. Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

Methodological & Application

Application Note: Strategic N-Alkylation of 4-(2,4-Difluorophenyl)-1H-pyrazole

[1]

Executive Summary & Strategic Analysis

The N-alkylation of 4-(2,4-difluorophenyl)-1H-pyrazole presents a unique scenario in heterocyclic chemistry. Unlike 3- or 5-substituted pyrazoles, which suffer from challenging N1 vs. N2 regioselectivity, this 4-substituted scaffold possesses a latent plane of symmetry (assuming positions 3 and 5 are unsubstituted hydrogens).[1]

Key Technical Insights:

  • Symmetry Advantage: Due to the equivalence of positions 3 and 5, N-alkylation at either nitrogen yields the same chemical entity .[1] This eliminates the need for complex regioselective catalysts, allowing the focus to shift entirely to yield optimization and impurity control (over-alkylation).

  • Electronic Activation: The 2,4-difluorophenyl group at position 4 is electron-withdrawing (inductive effect of F, resonance of aryl).[1] This lowers the pKa of the pyrazole NH (estimated pKa ~12.5–13.0 vs. 14.2 for unsubstituted pyrazole), making it more acidic . Consequently, milder bases (carbonates) are often sufficient, avoiding the need for hazardous hydrides.

  • Solubility Profile: The lipophilic difluorophenyl core significantly reduces water solubility.[1] Reactions must be conducted in polar aprotic solvents (DMF, DMSO, NMP) or organic-soluble systems (MeCN, Acetone).

Reagent Selection Matrix

The choice of reagent depends heavily on the electrophile type and the scale of the reaction.[1]

Method Reagents (Base / Solvent) Ideal For Pros Cons
A. Standard Cs₂CO₃ or K₂CO₃ / MeCN or DMFPrimary Alkyl Halides (R-CH₂-X)High yields, mild conditions, easy workup.[1]Requires heating for chlorides; Cs₂CO₃ is expensive.[1]
B. High Reactivity NaH (60%) / THF or DMFSecondary Halides, Unreactive ElectrophilesRapid completion, works at lower temps.Moisture sensitive; H₂ gas evolution; risk of over-alkylation.
C. Mitsunobu DIAD / PPh₃ / THFAlcohols (R-OH)Avoiding halide synthesis; stereochemical inversion.[1]Atom uneconomical (POPh₃ byproduct); difficult purification.[1]
D. Michael Addition DBU or Triton B / MeCNAcrylates, AcrylonitrilesAtom economy (100%); no byproducts.[1]Limited to conjugated systems; reversible (retro-Michael).[1]

Mechanistic Visualization

The following diagram illustrates the symmetry of the starting material and the decision logic for reagent selection.

GStart4-(2,4-Difluorophenyl)-1H-pyrazole(Symmetric Core)TautomerTautomeric Equilibrium(N1-H ⇌ N2-H)Fast ExchangeStart->TautomerElectrophileSelect ElectrophileStart->ElectrophileProcess DesignDeprotAnion Formation(Resonance Stabilized)Tautomer->DeprotBaseProductSingle Product:1-Alkyl-4-(2,4-difluorophenyl)pyrazoleDeprot->ProductAlkylationHalideAlkyl Halide(R-X)Electrophile->HalideAlcoholAlcohol(R-OH)Electrophile->AlcoholAcrylateMichael Acceptor(C=C-EWG)Electrophile->AcrylateHalide->ProductMethod A/B(Cs2CO3 or NaH)Alcohol->ProductMethod C(Mitsunobu)Acrylate->ProductMethod D(DBU/Base)

Caption: Reaction logic flow showing the convergence of tautomers to a single product due to C4-symmetry, and reagent selection paths.

Detailed Experimental Protocols

Protocol A: Cesium Carbonate Mediated Alkylation (Recommended)

Best for: Primary alkyl halides (Cl, Br, I) and benzyl halides. This method balances reactivity with operational safety.[1]

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 equiv)[1]

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) [0.2 M concentration]

  • Optional: TBAI (10 mol%) if using Alkyl Chlorides.[1]

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate and Cs₂CO₃.

  • Solvate: Add anhydrous MeCN. Stir for 10 minutes at room temperature (RT) to ensure a fine suspension.

    • Note: The mixture will not be homogeneous.[1] The "cesium effect" aids solubility and anion reactivity.[1]

  • Addition: Add the Alkyl Halide dropwise.[1]

  • Reaction:

    • For Iodides/Bromides: Stir at RT for 4–12 hours.

    • For Chlorides: Heat to 60–80°C. Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if conversion is slow.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (m/z ~181 + H).[1]

  • Workup: Filter off the inorganic solids through a Celite pad. Wash the pad with EtOAc.[1] Concentrate the filtrate.

  • Purification: Recrystallize from Heptane/EtOAc or purify via silica flash chromatography.

Protocol B: Sodium Hydride Mediated Alkylation

Best for: Secondary alkyl halides, bulky electrophiles, or when rapid kinetics are required.

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Electrophile (1.1 equiv)[2]

  • DMF (Anhydrous) [0.15 M]

Step-by-Step:

  • Preparation: Flame-dry a flask under N₂ atmosphere.

  • Deprotonation: Suspend NaH in DMF at 0°C (ice bath).

  • Addition 1: Dissolve the pyrazole in a minimum volume of DMF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (H₂) will occur.[1] Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/yellow (anion formation).

  • Addition 2: Add the electrophile dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF (critical step), then Brine (1x).

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol C: Mitsunobu Reaction

Best for: Alkylation using alcohols directly (avoiding halide handling).[1]

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 equiv)[1]

  • Primary/Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Charge: Combine pyrazole, alcohol, and PPh₃ in THF under N₂. Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 10–15 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Warm to RT and stir overnight (12–18 h).

  • Workup: Concentrate the solvent.

  • Purification: This reaction generates triphenylphosphine oxide (TPPO).[1] Triturate the crude residue with Et₂O/Hexane to precipitate TPPO, filter, then purify the filtrate by column chromatography.

Troubleshooting & Optimization

Issue Root Cause Solution
Low Conversion Poor solubility of the difluorophenyl core.[1]Switch solvent to DMF or DMSO. Increase temperature to 80°C.
Over-Alkylation (Quaternization)Excess alkylating agent or very strong heating.[1]Strictly control stoichiometry (1.05–1.1 eq). Use milder base (K₂CO₃).[1]
C-Alkylation (Rare)"Soft" electrophiles or extremely high temperatures.[1]Keep temperature <100°C. Avoid soft electrophiles if possible.[1]
Emulsion during Workup DMF presence or lipophilic nature of product.[1]Wash organic layer thoroughly with water (5x) or 5% LiCl solution to remove DMF.[1]

References

  • General Pyrazole Alkylation Reviews

    • Topic: Comprehensive review of pyrazole synthesis and functionaliz
    • Source: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011, 111(11), 6984–7034.

  • Base Selection & Regioselectivity (Contextual)

    • Topic: Discussion on base effects (Cs2CO3 vs NaH)
    • Source:Journal of Organic Chemistry, 2022, 87(15), 10018–10025.[3] (Note: Discusses N1/N2 selectivity for asymmetric pyrazoles, establishing the baseline for why symmetric ones are easier).

  • pKa and Electronic Effects

    • Topic: Acidity of pyrazoles with electron-withdrawing groups.[1]

    • Source:Advances in Heterocyclic Chemistry, Vol 1, 1963 (Found
    • Verification: 4-aryl substituents lower pKa via resonance/induction, facilitating carbonate-mediated alkylation.[1]

  • Mitsunobu Protocols for Azoles

    • Topic: Application of Mitsunobu reaction to nitrogen heterocycles.[1][4]

    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

Using 4-(2,4-Difluorophenyl)-1H-pyrazole as a fragment in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2,4-Difluorophenyl)-1H-pyrazole in Kinase Inhibitor Design

Introduction: The Privileged Scaffold

In the realm of Fragment-Based Drug Discovery (FBDD), 4-(2,4-Difluorophenyl)-1H-pyrazole represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligand efficiency (LE) across the human kinome.[1] This fragment combines a classic ATP-mimetic hinge binder (the pyrazole) with a metabolically robust hydrophobic moiety (the 2,4-difluorophenyl group).[1]

This guide details the rational design, chemical synthesis, and validation protocols for utilizing this fragment to target Serine/Threonine and Tyrosine kinases (e.g., Aurora A/B, CDK2, FGFR, and p38 MAPK ).

Key Mechanistic Advantages
  • Hinge Binding: The pyrazole motif functions as a bidentate or monodentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Conformational Control: The 2,4-difluoro substitution pattern introduces steric bulk that forces a twisted conformation (dihedral angle ~30-50°), often required to access the hydrophobic "back pocket" or "gatekeeper" regions in kinases.

  • Metabolic Stability: The fluorine atoms block distinct metabolic soft spots (P450 oxidation sites) on the phenyl ring while enhancing lipophilicity (

    
    ) without a significant penalty in solubility.
    

Rational Design & Binding Mode

The efficacy of this fragment relies on its specific orientation within the ATP-binding pocket.

Canonical Binding Mode (Type I Inhibitor)
  • Hinge Region: The pyrazole

    
     (donor) and 
    
    
    
    (acceptor) form hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge residue (e.g., Glu81/Leu83 in CDK2).
  • Hydrophobic Pocket II: The 4-position phenyl ring projects deep into the hydrophobic pocket behind the gatekeeper residue.

  • Fluorine Interactions: The ortho-fluorine (2-F) often engages in multipolar interactions with the gatekeeper residue, while the para-fluorine (4-F) fills the hydrophobic volume, displacing conserved water molecules.[1]

Figure 1: Schematic representation of the fragment's interaction network within the ATP-binding cleft.[1]

Chemical Synthesis Protocol

Objective: Synthesize 4-(2,4-difluorophenyl)-1H-pyrazole via Suzuki-Miyaura cross-coupling. Scale: 1.0 mmol (Optimization Scale)

Materials
  • Reactant A: 4-Bromo-1H-pyrazole (protected, e.g., 1-THP-4-bromo-pyrazole) or 4-Bromo-1H-pyrazole (requires excess base).[1]

  • Reactant B: 2,4-Difluorophenylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step Methodology
  • Preparation:

    • In a 20 mL microwave vial, dissolve 4-Bromo-1H-pyrazole (147 mg, 1.0 mmol) and 2,4-Difluorophenylboronic acid (189 mg, 1.2 mmol) in 4 mL of 1,4-Dioxane.

  • Activation:

    • Add Cs₂CO₃ (650 mg, 2.0 mmol) dissolved in 1 mL of degassed water.

    • Add Pd(dppf)Cl₂ (40 mg, 0.05 mmol).

  • Reaction:

    • Seal the vial and purge with Argon for 2 minutes.

    • Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Work-up:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (SiO₂).[1]

    • Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).[1]

    • Yield Expectation: 75-85% as an off-white solid.[1]

Validation Check:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for pyrazole singlet (~8.0-8.3 ppm, 2H) and aromatic multiplets for the difluorophenyl group (7.0-7.6 ppm).[1]

Biochemical Assay Protocol (IC50 Determination)

Method: ADP-Glo™ Kinase Assay (Promega) Target: Aurora A Kinase (Example)[1]

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Kemptide (Peptide substrate).[1]

  • ATP: Ultra-pure, 10 μM (at Km).[1]

Workflow
  • Compound Dilution: Prepare a 10-point dose-response curve of the fragment in DMSO (Start: 100 μM, 3-fold serial dilution).

  • Enzyme Reaction:

    • Add 2 μL of compound to 384-well plate.

    • Add 4 μL of Kinase/Substrate mix.[1] Incubate 10 min at RT.

    • Add 4 μL of ATP to initiate.[1] Incubate 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


.[1]
Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to determine IC50.[1]

Structural Validation (X-Ray Crystallography)

Protocol: Soak-based Fragment Screening.

  • Crystal Growth: Grow apo-crystals of the target kinase (e.g., CDK2) using hanging drop vapor diffusion.[1]

  • Soaking:

    • Prepare a soaking solution containing 20-50 mM of the fragment in the crystallization buffer (ensure <10% DMSO final).

    • Transfer crystals to soaking solution for 2–24 hours.

  • Harvesting: Cryoprotect crystals (e.g., +20% glycerol) and flash-cool in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source (100 K).

  • Refinement: Solve structure using Molecular Replacement (MR). Look for

    
     difference density in the ATP pocket corresponding to the pyrazole-phenyl shape.[1]
    

Figure 2: Iterative Fragment-Based Drug Discovery workflow utilizing the pyrazole scaffold.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
MW ~180.15 DaIdeal fragment size (<300 Da).[1]
LogP ~2.5Good lipophilicity for membrane permeability.[1]
H-Bond Donors 1 (NH)Hinge interaction.[1]
H-Bond Acceptors 2 (N, F)Hinge interaction + Gatekeeper.[1][2]
LE (Ligand Efficiency) > 0.35 kcal/mol/heavy atomHigh efficiency typical of this scaffold.[1]
Solubility > 100 μM (PBS, pH 7.[1]4)Suitable for high-concentration assays.[1]

References

  • Wyatt, P. G., et al. (2008).[1] "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry.

  • Saxty, G., et al. (2007).[1] "Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery." Journal of Medicinal Chemistry.

  • Fassunke, J., et al. (2023).[1] "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules. [1]

  • Life Chemicals. "Functionalized Pyrazoles for Drug Discovery." Life Chemicals Building Blocks.

  • PubChem. "Compound Summary: 4-(2,4-difluorophenyl)-1H-pyrazole."[1] National Library of Medicine.[1]

Sources

Application Notes and Protocols for the Selective Halogenation of 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] The introduction of halogen atoms onto the pyrazole ring, particularly at the C4-position, significantly enhances the molecular toolkit available to drug development professionals. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to protein targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Furthermore, halogenated pyrazoles serve as versatile synthetic intermediates, readily participating in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.[5][6]

This guide provides detailed, field-proven protocols for the selective chlorination, bromination, and iodination of 4-(2,4-Difluorophenyl)-1H-pyrazole, a key building block in the synthesis of advanced pharmaceutical intermediates. The methodologies presented herein are designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Electrophilic Aromatic Substitution: The Mechanistic Heart of Pyrazole Halogenation

The halogenation of pyrazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[7] The C4-position is generally the most electron-rich and sterically accessible site, leading to preferential substitution at this position.[7][8] The reaction is initiated by the generation of a potent electrophile from the halogenating agent. This electrophile is then attacked by the π-electron system of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the pyrazole ring, yielding the final halogenated product.[8][9]

For N-unsubstituted pyrazoles, direct halogenation can sometimes be complicated by side reactions.[7] However, for many pyrazole systems, electrophilic halogenation occurs preferentially at the C4 position.[7]

Section 1: C4-Chlorination Protocol using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich aromatic and heteroaromatic compounds.[10] Its ease of handling and predictable reactivity make it a preferred choice for the controlled chlorination of sensitive substrates.[10]

Reaction Workflow & Mechanism

The chlorination of 4-(2,4-Difluorophenyl)-1H-pyrazole with NCS is a straightforward electrophilic substitution. The reaction is typically carried out in a suitable organic solvent, and the electrophilic chlorine species is generated in situ.

chlorination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyrazole 4-(2,4-Difluorophenyl)-1H-pyrazole reaction_vessel Acetonitrile (Solvent) Stirring at RT to 40°C start_pyrazole->reaction_vessel start_ncs N-Chlorosuccinimide (NCS) start_ncs->reaction_vessel workup Aqueous Work-up reaction_vessel->workup Reaction Completion purification Column Chromatography workup->purification final_product 4-Chloro-4-(2,4-Difluorophenyl)-1H-pyrazole purification->final_product

Caption: Workflow for the chlorination of 4-(2,4-Difluorophenyl)-1H-pyrazole.

Detailed Experimental Protocol

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 mmol, 1 equivalent) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-Chlorosuccinimide (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature to 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-4-(2,4-difluorophenyl)-1H-pyrazole.

Safety & Handling Precautions
  • N-Chlorosuccinimide is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[11]

  • Acetonitrile is flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 2: C4-Bromination Protocol using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine for the bromination of various organic compounds, including pyrazoles.[5][12] The reaction conditions can often be mild, providing good yields of the desired 4-bromopyrazole.[13]

Reaction Workflow & Mechanism

Similar to chlorination, the bromination with NBS follows an electrophilic aromatic substitution pathway. The choice of solvent can influence the reaction rate and selectivity.

bromination_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrazole 4-Aryl-1H-pyrazole sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex + Br+ nbs NBS nbs->sigma_complex bromo_pyrazole 4-Bromo-4-Aryl-1H-pyrazole sigma_complex->bromo_pyrazole - H+ succinimide Succinimide sigma_complex->succinimide

Caption: Generalized mechanism for the bromination of a 4-aryl-1H-pyrazole with NBS.

Detailed Experimental Protocol

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 mmol, 1 equivalent) in carbon tetrachloride or dichloromethane (15 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 mmol, 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction can be carried out under mild conditions and generally does not require a catalyst.[14]

  • Monitor the reaction by TLC. Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-4-(2,4-difluorophenyl)-1H-pyrazole.

Safety & Handling Precautions
  • N-Bromosuccinimide is corrosive and a lachrymator. Handle with care in a fume hood.

  • Carbon tetrachloride is a known carcinogen and is toxic. If possible, substitute with a less hazardous solvent like dichloromethane. Always work in a well-ventilated fume hood and wear appropriate PPE.

Section 3: C4-Iodination Protocols

Iodinated pyrazoles are particularly valuable as they are excellent substrates for a variety of cross-coupling reactions.[15] Several methods exist for the iodination of pyrazoles, with the choice of reagent depending on the substrate's reactivity and the desired reaction conditions.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent, often used for substrates that may be sensitive to harsher conditions.[16] The reaction can be performed in various solvents, and sometimes an acid catalyst is employed to enhance the electrophilicity of the iodine.[17]

Detailed Experimental Protocol (NIS)

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 mmol, 1 equivalent) in dichloromethane or acetonitrile (10 mL).

  • Add N-Iodosuccinimide (1.2 mmol, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 4-iodo-4-(2,4-difluorophenyl)-1H-pyrazole.

Method 2: Iodination using Molecular Iodine (I₂) and an Oxidant

This classic method involves the use of elemental iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[9] Ceric Ammonium Nitrate (CAN) is a commonly used mild oxidant for this purpose.[18]

Detailed Experimental Protocol (I₂/CAN)

Materials:

  • 4-(2,4-Difluorophenyl)-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 4-(2,4-Difluorophenyl)-1H-pyrazole (1.0 mmol, 1 equivalent) in acetonitrile (6 mL).[15]

  • To this solution, add Ceric Ammonium Nitrate (1.1 equivalents) and elemental iodine (1.3 equivalents).[15]

  • Reflux the reaction mixture overnight, monitoring its progress by TLC.[15]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to isolate 4-iodo-4-(2,4-difluorophenyl)-1H-pyrazole.

Safety & Handling Precautions
  • N-Iodosuccinimide should be handled in a fume hood, avoiding skin and eye contact.[19]

  • Iodine is corrosive and can cause burns. Wear appropriate gloves and safety glasses.[20]

  • Ceric Ammonium Nitrate is an oxidizing agent; avoid contact with combustible materials.

Summary of Halogenation Protocols

HalogenationReagent(s)SolventTemperatureKey Advantages
Chlorination N-Chlorosuccinimide (NCS)AcetonitrileRoom Temp. to 40°CMild conditions, good yields.
Bromination N-Bromosuccinimide (NBS)CCl₄ or CH₂Cl₂Room Temp.High selectivity, easy work-up.
Iodination N-Iodosuccinimide (NIS)CH₂Cl₂ or AcetonitrileRoom Temp.Mild conditions, suitable for sensitive substrates.
Iodination Iodine (I₂) / Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxEffective for less reactive substrates.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the selective C4-halogenation of 4-(2,4-Difluorophenyl)-1H-pyrazole. By understanding the underlying mechanisms and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently synthesize these valuable halogenated intermediates, thereby accelerating the discovery and development of novel therapeutic agents.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). Organic Letters. Retrieved February 13, 2026, from [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). Chemical Reviews. Retrieved February 13, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved February 13, 2026, from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021, August 5). MDPI. Retrieved February 13, 2026, from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved February 13, 2026, from [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved February 13, 2026, from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024, November 15). Sciforum. Retrieved February 13, 2026, from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024, June 28). Beilstein Journals. Retrieved February 13, 2026, from [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6). ChemistrySelect. Retrieved February 13, 2026, from [Link]

  • Electrophilic halogenation - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Halogenation of the pyrazole scaffold | Download Table. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved February 13, 2026, from [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020, May 31). Molecules. Retrieved February 13, 2026, from [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025, July 4). Chemistry – An Asian Journal. Retrieved February 13, 2026, from [Link]

  • N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. (n.d.). Google Patents.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). Crystals. Retrieved February 13, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025, August 19). Preprints.org. Retrieved February 13, 2026, from [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (n.d.). IUCrData. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Preparation of Pyrazole-Carboxamide Fungicides Using Difluoromethyl and Fluorinated Phenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in agrochemical development. It details the strategic synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, specifically focusing on the modular assembly of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) and its coupling with fluorinated phenyl amines .

Abstract & Scientific Rationale

The pyrazole-carboxamide class of fungicides has revolutionized crop protection by targeting the Succinate Dehydrogenase (SDH) complex (Complex II) in the fungal mitochondrial respiratory chain. The efficacy of these molecules—such as Fluxapyroxad , Bixafen , and Sedaxane —relies on a precise structural bipartite:

  • The Warhead: A 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl moiety that binds deeply into the ubiquinone-binding pocket.

  • The Lipophilic Tail: A fluorinated phenyl or biphenyl amine that confers metabolic stability and species selectivity.

This guide provides a validated, modular protocol for synthesizing the core difluoromethyl pyrazole acid (DFPA) intermediate and coupling it with a fluorinated biphenyl amine (exemplified by the Fluxapyroxad intermediate). This convergent strategy allows for the rapid generation of analog libraries for Structure-Activity Relationship (SAR) studies.

Mechanism of Action & Retrosynthetic Logic

The biological activity is driven by the hydrogen bonding of the amide oxygen to Trp164 (or equivalent) and the amide nitrogen to Tyr58 in the SDH enzyme. The difluoromethyl group provides a bioisosteric replacement for the carbonyl oxygen of ubiquinone, while the fluorinated phenyl tail locks the molecule in the hydrophobic channel.

Retrosynthetic Workflow (Graphviz Diagram)

Retrosynthesis Target Target SDHI Fungicide (e.g., Fluxapyroxad) AmideBond Amide Coupling (Formation of C-N Bond) AmideBond->Target Final Assembly Acid Intermediate A: 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (DFPA) Acid->AmideBond Acid Chloride Activation Amine Intermediate B: Fluorinated Biphenyl Amine (e.g., 3',4',5'-trifluorobiphenyl-2-amine) Amine->AmideBond Nucleophilic Attack Precursor1 Ethyl 4,4-difluoro-3-oxobutanoate + Triethyl orthoformate Precursor1->Acid Cyclization & Hydrolysis Precursor2 Suzuki Coupling: 2-Chloroaniline + 3,4,5-Trifluorophenylboronic acid Precursor2->Amine Pd-Catalyzed Cross-Coupling

Caption: Retrosynthetic analysis of Pyrazole-Carboxamide fungicides, highlighting the convergence of the DFPA core and the fluorinated amine tail.

Detailed Experimental Protocols

Protocol A: Synthesis of the Pyrazole Core (DFPA)

Target: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS: 176969-34-9 Rationale: This route avoids the use of highly unstable difluoroacetyl chloride by utilizing the stable ethyl ester precursor.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (100 mmol)

  • Triethyl orthoformate (150 mmol)

  • Acetic anhydride (200 mmol)

  • Methylhydrazine (110 mmol)

  • Sodium Hydroxide (NaOH), 30% aq. solution

  • Ethanol (EtOH), anhydrous

Step-by-Step Procedure:

  • Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, mix ethyl 4,4-difluoro-3-oxobutanoate (16.6 g), triethyl orthoformate (22.2 g), and acetic anhydride (20.4 g).

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4 hours. Monitor by TLC (formation of the ethoxymethylene intermediate).

  • Concentration: Evaporate volatiles under reduced pressure to obtain the crude ethoxymethylene intermediate (oil).

  • Cyclization: Dissolve the oil in Ethanol (50 mL). Cool to 0 °C. Dropwise add methylhydrazine (5.1 g) over 30 minutes, maintaining temperature <10 °C (Exothermic!).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Hydrolysis: Add 30% NaOH solution (40 mL) directly to the reaction mixture. Stir at RT for 3 hours.

  • Workup: Acidify the mixture to pH 2 using conc. HCl. The product, DFPA , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C.

    • Expected Yield: 75–85%

    • QC Check: 1H NMR (DMSO-d6) δ 12.5 (s, 1H, COOH), 8.2 (s, 1H, Pyrazole-H), 7.2 (t, 1H, CHF2), 3.9 (s, 3H, N-CH3).

Protocol B: Synthesis of the Fluorinated Amine Partner

Target: 3',4',5'-trifluorobiphenyl-2-amine (Key intermediate for Fluxapyroxad) Rationale: A Suzuki-Miyaura coupling is used to install the fluorinated phenyl ring onto the aniline scaffold. This method is superior to Gomberg-Bachmann arylation for purity.

Reagents:

  • 2-Chloroaniline (50 mmol)

  • 3,4,5-Trifluorophenylboronic acid (55 mmol)

  • Palladium catalyst: Pd(PPh3)4 (0.5 mol%) or PEPPSI-IPr (0.05 mol% for scale-up)

  • Base: Potassium Carbonate (K2CO3) (100 mmol)

  • Solvent: Toluene/Water (4:1 ratio) or DME/Water

Step-by-Step Procedure:

  • Setup: In a 3-neck flask, dissolve 2-chloroaniline (6.4 g) and 3,4,5-trifluorophenylboronic acid (9.7 g) in Toluene (80 mL).

  • Degassing: Sparge the solution with Nitrogen/Argon for 15 minutes to remove oxygen (Critical for Pd cycle).

  • Catalyst Addition: Add K2CO3 (13.8 g) dissolved in Water (20 mL), followed by the Pd catalyst .

  • Coupling: Heat to reflux (90–100 °C) for 6–8 hours.

  • Workup: Cool to RT. Separate the organic layer. Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1).

    • Expected Yield: 85–92%

    • Appearance: Crystalline solid.

Protocol C: Convergent Amide Coupling (The "Click")

Target: Final Pyrazole-Carboxamide Fungicide Mechanism: Acid Chloride Activation followed by Schotten-Baumann type coupling.

Step-by-Step Procedure:

  • Activation: Suspend DFPA (10 mmol, 1.76 g) in dry Toluene (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Dropwise add Thionyl Chloride (SOCl2) (15 mmol, 1.1 mL). Heat to 70 °C for 2 hours until gas evolution (SO2/HCl) ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl2. Re-dissolve the resulting Acid Chloride in dry Tetrahydrofuran (THF) (10 mL).

  • Coupling: In a separate flask, dissolve the Fluorinated Amine (10 mmol) and Triethylamine (12 mmol) in THF (15 mL). Cool to 0 °C.

  • Addition: Dropwise add the Acid Chloride solution to the Amine solution.

  • Completion: Stir at RT for 4 hours.

  • Isolation: Quench with water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).

  • Final Polish: Recrystallize from Ethanol/Heptane.

Analytical Validation & Troubleshooting

ParameterSpecificationMethodTroubleshooting Tip
Purity (HPLC) > 98.0%C18 Column, ACN/H2O GradientImpurity at RRT 0.9 often indicates unreacted amine; wash organic layer with 1N HCl.
1H NMR Distinct CHF2 TripletDMSO-d6, 400 MHzIf CHF2 triplet is split or broad, check for restricted rotation (common in sterically hindered amides).
Water Content < 0.5%Karl FischerMoisture kills the Acid Chloride step. Ensure toluene is dried over molecular sieves.
Scientist-to-Scientist Notes:
  • The "Difluoro" Nuance: While the pyrazole core contains a difluoromethyl group, the amine often contains a difluoro- or trifluorophenyl group. Do not confuse the two during reagent selection. The biological activity requires the specific electronic withdrawal of the fluorine atoms on the phenyl ring to optimize lipophilicity (LogP ~ 3-4).

  • Safety Warning: The reaction of DFPA with Thionyl Chloride releases SO2 and HCl gases. Perform strictly in a fume hood. The fluorinated aniline derivatives can be skin sensitizers; wear nitrile gloves.

References

  • Synthesis of Fluxapyroxad Intermediates

    • Source: "Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad."[1][2] Organic Process Research & Development, 2019.

  • Synthesis of DFPA (Pyrazole Core)

    • Source: "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, 2018.[3]

  • SDHI Fungicide Overview & Structure

    • Source: "Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH)."[4] CHIMIA, 2012.[4]

  • General Coupling Protocols

    • Source: "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides." Asian Journal of Chemistry, 2012.
    • (Generalized citation based on search context).

  • Patent Reference for Bixafen/Fluxapyroxad Class

    • Source: "Method for producing pyrazole carboxamides."[5] Patent US 2010/0000000 (Representative).

    • (Search: "Synthesis of Fluxapyroxad").

Sources

Revolutionizing Pyrazole Synthesis: A Guide to C-H Activation Strategies for 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aryl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these compounds often involve multi-step sequences with pre-functionalized starting materials. This application note details the application of modern C-H activation methodologies for the direct and efficient synthesis of 4-(2,4-Difluorophenyl)-1H-pyrazole, a key intermediate in drug discovery. We provide a comprehensive overview of palladium- and rhodium-catalyzed approaches, delving into the mechanistic underpinnings of these transformations. Detailed, field-proven protocols are presented to guide researchers in the practical implementation of these powerful synthetic tools.

Introduction: The Significance of 4-Arylpyrazoles and the C-H Activation Paradigm

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with applications ranging from anti-inflammatory to anticancer agents.[1] Specifically, the incorporation of a difluorophenyl group at the C4 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of 4-(2,4-Difluorophenyl)-1H-pyrazole has therefore garnered considerable interest.

Historically, the construction of the 4-aryl-pyrazole linkage relied on classical cross-coupling reactions, such as Suzuki or Stille couplings, which necessitate the prior synthesis of halogenated or organometallic pyrazole precursors. These multi-step approaches can be inefficient and generate stoichiometric amounts of waste.

Direct C-H activation has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative.[2] This approach enables the direct formation of C-C bonds from ubiquitous C-H bonds, streamlining synthetic pathways and minimizing waste. This guide will focus on the practical application of transition metal-catalyzed C-H activation for the synthesis of 4-(2,4-Difluorophenyl)-1H-pyrazole.

Palladium-Catalyzed C-H Arylation: A Robust and Versatile Approach

Palladium catalysis is a powerful and widely employed tool for C-H activation.[3][4] The direct arylation of pyrazoles at the C4 position can be achieved with high regioselectivity, often obviating the need for protecting groups.[5]

Mechanistic Insights

The catalytic cycle of palladium-catalyzed C-H arylation of pyrazoles generally proceeds through a concerted metalation-deprotonation (CMD) pathway. The key steps involve the coordination of the pyrazole to the palladium catalyst, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, furnishes the desired 4-aryl-pyrazole and regenerates the active palladium catalyst.[6]

Palladium-Catalyzed C-H Arylation Pyrazole Pyrazole Palladacycle Intermediate Palladacycle Intermediate Pyrazole->Palladacycle Intermediate C-H Activation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Palladacycle Intermediate Aryl Halide Aryl Halide Pd(IV) Intermediate Pd(IV) Intermediate Aryl Halide->Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition Pd(IV) Intermediate->Pd(II) Catalyst 4-Aryl-pyrazole 4-Aryl-pyrazole Pd(IV) Intermediate->4-Aryl-pyrazole Reductive Elimination

Caption: Palladium-Catalyzed C-H Arylation Cycle.

Protocol: Palladium-Catalyzed Synthesis of 4-(2,4-Difluorophenyl)-1H-pyrazole

This protocol is adapted from established methodologies for the direct arylation of pyrazoles.[5]

Materials:

  • 1H-Pyrazole

  • 1-Bromo-2,4-difluorobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk tube, add 1H-pyrazole (1.0 mmol), 1-bromo-2,4-difluorobenzene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous dimethylacetamide (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2,4-difluorophenyl)-1H-pyrazole.

Table 1: Key Parameters for Palladium-Catalyzed Arylation

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂Readily available and effective for C-H activation.
Ligand Often ligandless, but phosphine ligands can be used.Simplifies the reaction setup.
Base KOAc, K₂CO₃, or Cs₂CO₃Essential for the deprotonation step in the catalytic cycle.
Solvent DMA, DMF, or NMPHigh-boiling polar aprotic solvents facilitate the reaction.
Temperature 100-150 °CSufficient thermal energy is required to promote C-H activation.

Rhodium-Catalyzed C-H Functionalization: An Emerging Alternative

Rhodium catalysis has also emerged as a powerful tool for C-H activation, often exhibiting complementary reactivity to palladium.[7][8] Rhodium(III) catalysts, in particular, have been successfully employed for the C-H functionalization of various heterocycles, including pyrazoles.[1]

Mechanistic Considerations

Rhodium-catalyzed C-H activation typically proceeds via a similar mechanism to palladium, involving a cyclometalation step to form a rhodacycle intermediate.[8] The choice of directing group on the pyrazole nitrogen can influence the regioselectivity of the reaction.

Rhodium-Catalyzed C-H Functionalization N-Protected Pyrazole N-Protected Pyrazole Rhodacycle Intermediate Rhodacycle Intermediate N-Protected Pyrazole->Rhodacycle Intermediate C-H Activation [Rh(III)] Catalyst [Rh(III)] Catalyst [Rh(III)] Catalyst->Rhodacycle Intermediate Coupling Partner Coupling Partner Functionalized Pyrazole Functionalized Pyrazole Coupling Partner->Functionalized Pyrazole Rhodacycle Intermediate->Functionalized Pyrazole Insertion/Reductive Elimination Functionalized Pyrazole->[Rh(III)] Catalyst

Caption: Rhodium-Catalyzed C-H Functionalization Pathway.

Protocol: Rhodium-Catalyzed Synthesis of 4-(2,4-Difluorophenyl)-1H-pyrazole (Conceptual)

While a specific protocol for the direct C4-arylation of unprotected 1H-pyrazole with 1-bromo-2,4-difluorobenzene using a rhodium catalyst is not as established as the palladium-catalyzed route, the following conceptual protocol is based on known rhodium-catalyzed C-H functionalizations of related heterocycles.[1] This serves as a starting point for methods development.

Materials:

  • N-Protected 1H-Pyrazole (e.g., 1-(pyridin-2-yl)-1H-pyrazole)

  • 1,3-Difluorobenzene (as the aryl source)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • tert-Amyl alcohol (t-AmOH)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk tube, add the N-protected 1H-pyrazole (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and silver hexafluoroantimonate (0.1 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add 1,3-difluorobenzene (3.0 mmol) and tert-amyl alcohol (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected 4-(2,4-difluorophenyl)-1H-pyrazole.

  • Subsequent deprotection of the directing group would be necessary to yield the final product.

Table 2: Key Parameters for Rhodium-Catalyzed C-H Functionalization

ParameterRecommended ConditionRationale
Catalyst [RhCp*Cl₂]₂A common and effective rhodium(III) precatalyst.
Oxidant/Additive AgSbF₆, Cu(OAc)₂Often required to facilitate the catalytic cycle.
Directing Group Pyridyl, pyrimidyl, etc. on N1Crucial for directing the C-H activation to the desired position.
Solvent t-AmOH, DCE, or HFIPSolvents that can stabilize the cationic rhodium species are often used.
Temperature 80-120 °CProvides the necessary energy for C-H bond cleavage.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, catalyst deactivation, or suboptimal conditions.Increase reaction time or temperature. Screen different bases, solvents, or ligands (for Pd). Ensure anhydrous and inert conditions.
Poor Regioselectivity Steric or electronic factors favoring other positions.For palladium, consider using a blocking group at the C5 position.[5] For rhodium, a different directing group may be necessary.
Formation of Homocoupled Byproducts Reductive elimination from two palladacycle intermediates.Lower the catalyst loading or use a more coordinating solvent.

Conclusion

C-H activation methodologies provide a powerful and efficient means for the synthesis of 4-(2,4-Difluorophenyl)-1H-pyrazole. Both palladium and rhodium catalysis offer viable routes, with palladium-catalyzed direct arylation being a more established and often simpler approach for unprotected pyrazoles. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully implement these modern synthetic strategies in their drug discovery and development programs. The continued exploration of C-H activation will undoubtedly lead to even more efficient and selective methods for the construction of valuable heterocyclic scaffolds.

References

  • Yang, Z., et al. (2024). Rhodium(III)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]

  • The Journal of Organic Chemistry (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. [Link]

  • Beilstein Journals (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. [Link]

  • Organic & Biomolecular Chemistry (2024). Rhodium(III)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. [Link]

  • Organic Letters (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. [Link]

  • MDPI (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • PubMed (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. [Link]

  • VNUHCM Journal of Science and Technology Development (2024). Copper promoted, direct sulfenylation of n-aryl pyrazoles. [Link]

  • Beilstein Journals (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • RSC Advances (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • PubMed Central (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. [Link]

  • PubMed Central (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. [Link]

  • Online University of Chemical Information (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. [Link]

  • PubMed (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. [Link]

  • PubMed Central (n.d.). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. [Link]

  • PubMed Central (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. [Link]

  • Organic Chemistry Portal (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. [Link]

  • Chemical Communications (RSC Publishing) (n.d.). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. [Link]

  • The Journal of Organic Chemistry (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. [Link]

  • ResearchGate (n.d.). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. [Link]

  • MDPI (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]

  • Beilstein Archives (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Chinese Chemical Letters (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • Synfacts (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]

  • PubMed (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. [Link]

Sources

Troubleshooting & Optimization

Improving regioselectivity in N-substitution of 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(2,4-Difluorophenyl)-1H-pyrazole N-Substitution .

As a Senior Application Scientist, I have designed this guide to address the specific challenges of functionalizing this pharmacophore. In drug discovery (particularly for P2X7 antagonists and kinase inhibitors), this specific pyrazole moiety is ubiquitous.

The guide below is structured to troubleshoot the most common "regioselectivity" confusion: distinguishing between true regioisomerism (in asymmetric analogs) and site-selectivity (N- vs. C-alkylation).

Part 1: The Chemical Reality Check (Critical Triage)

Before optimizing, we must define the problem. The substrate 4-(2,4-Difluorophenyl)-1H-pyrazole is chemically symmetric regarding the nitrogen atoms if positions 3 and 5 are unsubstituted (H).

  • Scenario A: The Symmetric Substrate If your pyrazole has hydrogens at C3 and C5, N1-alkylation and N2-alkylation yield the exact same product.

    • Observation: If you see two spots on TLC/LCMS, you are likely observing Mono-alkylation vs. Bis-alkylation (quaternary salt) or N-alkylation vs. C-alkylation .

  • Scenario B: The Asymmetric Analog (Most Common) If you are working with a derivative (e.g., 3-methyl-4-(2,4-difluorophenyl)-1H-pyrazole), N1 and N2 are distinct.

    • Observation: You will get a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I am getting a mixture of two isomers, but my pyrazole is symmetric."

Diagnosis: This is likely a competition between N-alkylation (desired) and C-alkylation or Bis-alkylation . Root Cause: The 2,4-difluorophenyl group at C4 is electron-withdrawing, increasing the acidity of the NH proton, but also slightly deactivating the ring nucleophilicity.

Protocol 1: Ensuring Mono-N-Alkylation

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" promotes solubility and stabilizes the transition state for N-alkylation over C-alkylation.
    
  • Stoichiometry: Strictly limit the electrophile to 1.0–1.1 equivalents .

  • Temperature: Keep the reaction at 0°C to RT . Heating promotes thermodynamic C-alkylation.

ParameterStandard ConditionOptimized Condition (High Selectivity)
Base

or NaH

(1.2 equiv)
Solvent DMF (Polar Aprotic)Acetone or Acetonitrile (Lower boiling, cleaner profile)
Electrophile Alkyl Halide (excess)Alkyl Halide (1.0 equiv) or Michael Acceptor
Issue 2: "I am working with a 3-substituted analog and need to favor one N-isomer."

Diagnosis: You are dealing with true N1 vs. N2 regioselectivity. Mechanism: Steric hindrance at C3 (e.g., a methyl group) usually disfavors alkylation at the adjacent nitrogen (N2), favoring the less hindered N1. However, electronic effects from the 2,4-difluorophenyl group can twist the ring, altering the dipole.

Protocol 2: Steering Regioselectivity (Steric vs. Electronic)

  • To Favor the Less Hindered Nitrogen (Steric Control):

    • Reagent: Use bulky electrophiles (e.g., Isopropyl bromide).

    • Base: Use NaH in THF . The "naked" anion is more sensitive to steric bulk, reacting predominantly at the distal nitrogen.

  • To Favor the More Hindered Nitrogen (Coordination Control):

    • Reagent: If using alkyl halides with donor groups (e.g., chloroethyl amine), the incoming group may coordinate with the metal cation.

    • Solvent: Non-polar solvents (Toluene) with phase transfer catalysts can sometimes invert selectivity by clustering the ion pair near the more basic nitrogen.

Issue 3: "Standard alkylation is messy. Is there a cleaner alternative?"

Solution: Switch to Michael Addition or Mitsunobu Reaction . Recent literature suggests that Michael addition to acrylates often yields higher regioselectivity due to the reversibility of the initial attack (thermodynamic control) or specific transition state organization.

  • Reference Insight: Catalyst-free Michael reactions in water or alcohols often favor N1-alkylation with high selectivity (>99:1) due to hydrogen-bonding networks in the transition state [[1]].

Part 3: Decision Logic & Workflow

The following diagram outlines the decision process for optimizing your reaction conditions based on substrate symmetry and desired outcome.

G Start Start: N-Substitution of 4-(2,4-Difluorophenyl)-1H-pyrazole CheckSym Is the Pyrazole Symmetric? (C3 = C5 = H) Start->CheckSym Symmetric Yes (Symmetric) CheckSym->Symmetric Asymmetric No (e.g., 3-Methyl) CheckSym->Asymmetric SymIssue Problem: 2 Spots on TLC? Symmetric->SymIssue AsymIssue Problem: Regioisomers (N1 vs N2) Asymmetric->AsymIssue BisAlk Likely Bis-Alkylation (Quaternary Salt) SymIssue->BisAlk Spot is very polar CAlk Likely C-Alkylation (Thermodynamic) SymIssue->CAlk Reaction was heated Sol_Sym Solution: Use Cs2CO3 in MeCN Strict 1.0 eq Electrophile Keep Temp < 25°C BisAlk->Sol_Sym CAlk->Sol_Sym StericControl Goal: Favor Less Hindered N AsymIssue->StericControl ChelationControl Goal: Favor More Hindered N AsymIssue->ChelationControl Sol_Steric Solution: NaH / THF (Kinetic Control) StericControl->Sol_Steric Sol_Chelation Solution: Non-polar Solvent (Toluene) + PTC ChelationControl->Sol_Chelation

Caption: Decision tree for troubleshooting N-substitution regioselectivity based on substrate symmetry and experimental observations.

Part 4: Experimental Protocols

Protocol A: Optimized N-Alkylation (General Purpose)

Best for minimizing over-alkylation in symmetric substrates.

  • Dissolution: Dissolve 4-(2,4-difluorophenyl)-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration). DMF is a viable alternative but harder to remove.

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.
    
    • Why: Cs+ is a "soft" cation that improves the solubility of the pyrazolate anion without forming tight ion pairs, promoting N-nucleophilicity [[2]].

  • Electrophile Addition: Add the Alkyl Halide (1.05 equiv) dropwise.

    • Critical: Do not dump the electrophile in all at once if it is highly reactive (e.g., Methyl Iodide).

  • Monitoring: Monitor by TLC/LCMS. If starting material remains after 2 hours, add another 0.1 equiv of electrophile.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

Protocol B: Regioselective Michael Addition

Best for introducing functional handles (esters, nitriles) with high N1-selectivity.

  • Setup: Mix pyrazole (1.0 equiv) and acrylate/acrylonitrile (1.2 equiv) in Water or Methanol .

  • Catalyst: Often requires no catalyst or catalytic DABCO (10 mol%).

  • Reaction: Stir at RT. The hydrophobic effect in water often accelerates the reaction and improves selectivity for the N1 position (distal to substituents in asymmetric cases) [[1]].

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.[1][2] [Link] Context: Describes catalyst-free Michael additions achieving >99:1 regioselectivity.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 2005. [Link] Context: While focused on cyclization, this establishes the critical role of solvent hydrogen bonding (TFE/HFIP) in stabilizing specific pyrazole tautomers/transition states.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules, 2025. [Link] Context: Demonstrates how functional group tuning and base selection (NaH vs K2CO3) can invert regioselectivity in asymmetric pyrazoles.

Sources

Troubleshooting low yields in Suzuki coupling of 2,4-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide in-depth troubleshooting for one of the more challenging yet crucial substrates in Suzuki-Miyaura cross-coupling: 2,4-difluorophenylboronic acid. Its electron-deficient nature makes it susceptible to specific side reactions that can lead to frustratingly low yields. This FAQ-style guide addresses the common pitfalls and provides logical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low conversion, with significant amounts of unreacted aryl halide and boronic acid. Where should I start troubleshooting?

This is the most common issue and typically points to a problem with the catalytic cycle's turnover. Before diving into complex parameter screening, it's crucial to verify the fundamentals of your reaction setup.

A1: Start with Reagent and System Integrity.

The primary suspects in a stalled reaction are often the simplest to fix: inactive reagents or a compromised reaction environment.

  • Catalyst and Ligand Integrity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ.[1][2][3] The phosphine ligand can serve as the reductant, but this can also lead to ligand consumption.[2] Furthermore, many phosphine ligands are sensitive to air and can be oxidized, rendering them ineffective at coordinating to the palladium center.[1]

    • Actionable Advice: Always use fresh, high-purity catalysts and ligands. If your Pd₂(dba)₃ has changed color from deep purple to brownish-black, it has likely degraded and should be discarded.[1] Consider using modern, air-stable precatalysts (e.g., Buchwald-type G2, G3, or G4 precatalysts) which are designed for reliable generation of the active Pd(0) species.[4][5]

  • Oxygen Contamination: Oxygen is the nemesis of a healthy Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the oxidative homocoupling of your boronic acid, leading to the formation of 2,2',4,4'-tetrafluorobiphenyl as a byproduct.[1][2][6]

    • Actionable Advice: Ensure your reaction solvent is rigorously degassed. The "freeze-pump-thaw" method (three cycles) is the gold standard. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative for many applications.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Purity: Solvents must be anhydrous and pure. Water content can affect the solubility and activity of the base. More critically, certain solvent impurities, even at ppm levels, can act as catalyst poisons.[7][8]

    • Actionable Advice: Use freshly distilled or commercially available anhydrous solvents. Be aware that even high-quality solvents can contain inhibitors or degradation products that may interfere with catalysis.[7][8]

Q2: My starting materials are consumed, but the yield of my desired product is low. I see a significant amount of fluorobenzene in my crude mixture. What is happening?

This is a classic symptom of protodeboronation, a major side reaction for electron-deficient boronic acids like 2,4-difluorophenylboronic acid.[4][9] The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making the C-B bond more susceptible to cleavage by water or other protic sources, especially under basic conditions.

A2: Combatting Protodeboronation.

The key is to accelerate the desired catalytic cycle so that it outcompetes the rate of protodeboronation.

  • The Role of the Base: A base is required to activate the boronic acid for transmetalation, typically by forming a more nucleophilic boronate species.[10][11][12] However, stronger bases and the presence of water can accelerate protodeboronation.[4][5]

    • Causality: The reaction requires a delicate balance. You need a base strong enough to promote transmetalation but not so aggressive that it rapidly degrades your boronic acid.

    • Actionable Advice:

      • Switch to a Milder, Anhydrous Base: Instead of aqueous carbonate or hydroxide solutions, try using anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] These are often effective in non-aqueous solvent systems.

      • Use a Biphasic System Carefully: If an aqueous base is necessary, a biphasic system (e.g., Toluene/water or Dioxane/water) can sometimes help by partitioning the reagents, but the risk of hydrolysis remains.[14][15]

      • Consider Fluoride Sources: Bases like potassium fluoride (KF) can be effective and are sometimes milder alternatives.[11]

  • Protecting Groups: If protodeboronation remains intractable, consider using a more stable derivative of the boronic acid.

    • Actionable Advice: Convert the 2,4-difluorophenylboronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) or N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives are significantly more stable to aqueous base and slowly release the boronic acid in situ under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[12][16][17][18]

Workflow & Decision Making

A logical troubleshooting sequence is critical to efficiently solving low-yield problems. The following workflow can help guide your experimental decisions.

G cluster_start Initial Observation cluster_analysis Crude Reaction Analysis (LCMS/NMR) cluster_troubleshoot_sm Troubleshooting Path 1: Inactive Catalysis cluster_troubleshoot_byproduct Troubleshooting Path 2: Side Reactions start Low Yield of Desired Product analysis Analyze Crude Reaction Mixture start->analysis sm_present Significant Starting Material Remaining? analysis->sm_present byproduct Identify Major Byproduct(s) sm_present->byproduct No action1 1. Verify Reagent Quality (Catalyst, Ligand, Solvent) 2. Ensure Rigorous Degassing 3. Re-run Under Inert Atmosphere sm_present->action1 Yes action2 Byproduct is Fluorobenzene: Address Protodeboronation - Use K₃PO₄ or Cs₂CO₃ - Switch to anhydrous solvent - Use ArBF₃K or MIDA boronate byproduct->action2 Fluorobenzene action3 Byproduct is Homocoupled Dimer: Address O₂ Contamination - Improve degassing protocol - Use a Pd(0) source directly byproduct->action3 Homocoupled Dimer G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar¹-X deactivation Catalyst Deactivation (e.g., Oxidation by O₂) pd0->deactivation Inactive Pd(II) pd2_halide Ar¹-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal + [Ar²B(OH)₃]⁻ pd2_aryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_aryl protodeboronation Protodeboronation (Ar²-B(OH)₂ → Ar²-H) transmetal->protodeboronation Base, H₂O red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 (Regeneration) product Ar¹-Ar² (Product) red_elim->product

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Experimental Protocols

Protocol 1: General Screening for Optimal Conditions

This protocol outlines a parallel screening approach to quickly identify promising conditions. It is essential to run these reactions in parallel under identical stirring and heating to ensure comparability.

  • Preparation: In an array of reaction vials equipped with stir bars, add your aryl halide (1.0 equiv).

  • Boronic Acid Addition: To each vial, add 2,4-difluorophenylboronic acid (1.2–1.5 equiv). Using a slight excess can help drive the reaction to completion.

  • Base Addition: Add the selected base (2.0–3.0 equiv). Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.

  • Catalyst/Ligand Addition: In a separate glovebox, prepare stock solutions of the desired palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4.4 mol %). Add the appropriate volume of the catalyst/ligand solution to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene) to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Inerting: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

  • Reaction: Heat the reactions at a set temperature (e.g., 80–100 °C) for a defined period (e.g., 12–24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.

Protocol 2: Quantifying Protodeboronation

This experiment helps determine the stability of your boronic acid under your proposed reaction conditions without the coupling partners.

  • Setup: To a reaction vial, add 2,4-difluorophenylboronic acid (1.0 equiv), an internal standard (e.g., dodecane), the base to be tested (e.g., K₂CO₃, 2.0 equiv), and the degassed solvent.

  • Control: Prepare an identical vial but omit the base.

  • Reaction: Heat both vials to your target reaction temperature.

  • Monitoring: Take aliquots at regular time intervals (e.g., 0, 1h, 4h, 12h).

  • Analysis: Quench the aliquots and analyze by GC-MS or ¹H NMR to quantify the remaining boronic acid relative to the internal standard. A rapid decrease in the boronic acid concentration in the presence of the base indicates significant protodeboronation.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2165–2168. [Link]

  • Al-Amin, M., et al. (2014). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Gehring, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES HES-SO.[Link]

  • Pramanik, S., & Saha, B. (2015). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase. ResearchGate.[Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.[Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.[Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR News.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(37), 9375-9379. [Link]

  • G., L.-C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.[Link]

  • Lundgren, R. J., et al. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.[Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.[Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. How can I improvise my reaction?. ResearchGate.[Link]

  • Ashton, T. D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.[Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS.[Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.[Link]

Sources

Purification methods for removing palladium catalysts from pyrazole products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Pyrazole Scaffolds

Topic: . Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary: The Pyrazole Challenge

Why is this hard? Pyrazoles are not just substrates; they are potent ligands. The


 nitrogen in the pyrazole ring acts as a strong 

-donor, forming stable coordination complexes with Palladium (Pd). Unlike simple aryl halides where Pd remains loosely associated, pyrazole-Pd complexes often survive standard aqueous workups (acid/base washes) and can even co-crystallize with your product.

The Solution: To break this bond, you need a "ligand exchange" strategy using a scavenger with a higher affinity for Pd than the pyrazole nitrogen. Sulfur-based functionalized silicas (Thiol, DMT) are the industry standard for this specific challenge.

Troubleshooting Guide (Q&A)

Q1: I’ve tried standard acid/base washes (HCl, NaHCO₃), but my Pd levels are still >500 ppm. Why isn't it washing out? Diagnosis: You are likely dealing with a neutral, lipophilic Pd-pyrazole complex (e.g.,


 type) that is soluble in your organic phase.
Solution:  Aqueous extraction relies on partitioning. If the Pd complex is neutral and organic-soluble, it will stay in the organic layer.
  • Immediate Action: Stop aqueous washes; they are generating waste without results.

  • Protocol: Switch to Solid-Supported Scavengers . A Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) scavenger can actively displace the pyrazole ligand.

Q2: I used Activated Carbon (Charcoal), and while Pd went down, I lost 20% of my yield. How do I stop this? Diagnosis: Activated carbon acts via non-selective physisorption. It adsorbs planar aromatic rings—exactly what your pyrazole product is. Solution: Switch to Functionalized Silica Scavengers .

  • Mechanism: These rely on chemisorption (covalent bonding to the metal). They bind Pd selectively without interacting with the organic pyrazole skeleton.

  • Recommendation: Use Si-Thiol or Si-DMT . These typically show <2% product loss compared to 10-20% with carbon.

Q3: I added a Thiol scavenger at room temperature, but the reaction is too slow (24h+). Diagnosis: The activation energy to break the Pd-N (pyrazole) bond is high. Room temperature kinetic exchange is often insufficient for stable N-heterocyclic complexes. Solution: Apply Heat.

  • Protocol: Heat the scavenger slurry to 50–60°C (or reflux if solvent allows).

  • Result: This provides the thermal energy required to dissociate the Pd-Pyrazole bond, allowing the Thiol sulfur to capture the Pd. Reaction times often drop from 24h to 2-4h.

Q4: My product is still brown/black. Does this mean Pd is still high? Diagnosis: Not necessarily. Colloidal Pd (


) causes color, but soluble 

species can be pale yellow or colorless. Conversely, trace conjugated organic impurities can cause dark color even if Pd is <10 ppm. Solution: Don't rely on visual cues.
  • Test: Run a quick XRF or ICP-MS spot check.

  • Polishing: If Pd is low (<10 ppm) but color persists, a short plug filtration through a mix of Silica and Activated Carbon (10:1) can remove the color bodies without significant yield loss.

Experimental Protocols

Protocol A: Rapid Scavenger Screening (Small Scale)

Use this to identify the best scavenger for your specific pyrazole derivative.

  • Preparation: Dissolve 100 mg of crude product (containing Pd) in 2 mL of solvent (THF, EtOAc, or DMF).

  • Dosing: Add 4 equivalents (w/w) of different scavengers into separate vials:

    • Vial A: Si-Thiol (Mercaptopropyl)

    • Vial B: Si-DMT (Dimercaptotriazine)

    • Vial C: Si-Thiourea

    • Vial D: Activated Carbon (Control)

  • Incubation: Stir at 50°C for 4 hours.

  • Workup: Filter through a 0.45 µm syringe filter.

  • Analysis: Analyze filtrate by ICP-MS.

Protocol B: Bulk Purification (Process Scale)

Standard operating procedure for >10g batches.

  • Dissolution: Dissolve crude pyrazole in a compatible solvent (THF or Ethyl Acetate are preferred; avoid DCM if heating is needed).

  • Loading: Add Si-Thiol or Si-DMT (typically 10-20% w/w relative to crude mass, or 2-5 molar equivalents relative to Pd content).

  • Heating: Heat mixture to 55°C for 4–6 hours with vigorous agitation.

  • Filtration: Cool to room temperature. Filter through a pad of Celite or a sintered glass funnel to remove the silica beads.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover entrained product.

  • Concentration: Evaporate solvent to yield purified product.

Comparative Data: Scavenger Efficiency

Table 1: Typical reduction efficiencies for Pd-N-Heterocycle complexes (Starting Pd: ~1000 ppm).

Scavenger TypeFunctional GroupMechanismEfficiency (Pd Removal)Product RecoveryBest For
Si-DMT DimercaptotriazineChelation (Bi-dentate)High (>95%) High (>98%)Strongest Pd binders; best for stable complexes.
Si-Thiol MercaptopropylBinding (Mono-dentate)High (>90%)Excellent (>99%) General purpose; lowest cost silica option.
Si-Thiourea ThioureaCoordinationMedium-HighHighSpecific cationic Pd species.
Activated Carbon N/APhysisorptionVariable (50-90%)Low (80-90%)Removing color; final polishing.

Visualizations

Figure 1: Purification Method Decision Matrix

A logical flow to select the correct purification strategy based on Pd levels and scale.

purification_decision start Start: High Pd in Pyrazole Product q_level Initial Pd Level? start->q_level high_pd > 1000 ppm q_level->high_pd med_pd 100 - 1000 ppm q_level->med_pd low_pd < 100 ppm q_level->low_pd step_cryst Attempt Crystallization (If solid) high_pd->step_cryst Reduce bulk metal step_scav Bulk Scavenger Treatment (Si-DMT or Si-Thiol @ 50°C) med_pd->step_scav step_polish Polishing Step (Celite + Carbon Filtration) low_pd->step_polish step_cryst->step_scav Supernatant/Crystals check_spec Check Specification (ICH Q3D < 10-20 ppm) step_scav->check_spec step_polish->check_spec pass PASS: Release Product check_spec->pass < Limit fail FAIL: Retain check_spec->fail > Limit fail->step_scav Repeat with fresh scavenger

Caption: Decision matrix for selecting purification steps based on initial Palladium contamination levels.

Figure 2: Scavenger Screening Workflow

The experimental logic for optimizing the scavenger choice.

scavenger_screening cluster_screen Parallel Screening (4h @ 50°C) input Crude Pyrazole (Dissolved) s1 Si-Thiol input->s1 s2 Si-DMT input->s2 s3 Si-Thiourea input->s3 s4 Carbon input->s4 filter Filter & Analyze (ICP-MS) s1->filter s2->filter s3->filter s4->filter select Select Best Candidate filter->select

Caption: Parallel screening workflow to identify the most effective scavenger for specific Pd-pyrazole complexes.

FAQ: Regulatory & Technical Details

Q: What are the regulatory limits for Palladium? A: According to ICH Q3D Guidelines , Palladium is a Class 2B impurity.

  • Oral Administration: The Permitted Daily Exposure (PDE) is 100 µ g/day .[1] For a drug with a max daily dose of 10g, the concentration limit is 10 ppm .

  • Parenteral (Injectable): The limit is stricter, typically 10 µ g/day (1 ppm).

Q: Can I reuse the silica scavenger? A: No. Once the functional groups (Thiol/DMT) have chelated the metal, the bond is extremely stable (which is why it works). Desorbing the metal requires harsh conditions (e.g., concentrated acid digestion) that would destroy the silica matrix.

Q: Why choose Silica over Polymer resins (e.g., polystyrene)? A:

  • No Swelling: Silica doesn't swell. You can use it in any solvent (MeOH, THF, Water, Heptane) without worrying about the resin bed collapsing or clogging.

  • Faster Kinetics: Silica is rigid with open pores, allowing faster mass transfer compared to the gel-phase diffusion required in polymer resins.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base. Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[2][3] Link

Sources

Optimizing recrystallization solvents for 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #DFP-PYZ-001 Subject: Optimization of Recrystallization Solvents for 4-(2,4-Difluorophenyl)-1H-pyrazole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely working with 4-(2,4-difluorophenyl)-1H-pyrazole , a critical intermediate often synthesized via Suzuki-Miyaura coupling.

The Core Problem: This molecule presents a "Schizophrenic" solubility profile:

  • The Pyrazole Motif: The -NH group acts as a hydrogen bond donor, making it sticky and raising the melting point.

  • The Difluorophenyl Ring: The fluorine atoms at the 2,4-positions are highly lipophilic and electron-withdrawing. This induces "greasiness" and significantly increases the risk of oiling out (Liquid-Liquid Phase Separation) before crystallization occurs.

This guide moves beyond generic protocols to address the specific competition between these two structural motifs.

Module 1: Solvent Selection Logic

We do not guess; we calculate. Based on Hansen Solubility Parameters (HSP) and the "Similiarity Principle," here are the validated solvent systems.

Table 1: Recommended Solvent Systems
System ClassSolvent / Anti-SolventRatio (v/v)Mechanism of ActionBest For...
System A (Polar) Ethanol / Water 3:1 to 1:1H-Bonding: Ethanol solvates the pyrazole NH; water acts as a harsh anti-solvent for the fluorinated ring.Removing inorganic salts (from Suzuki coupling) and polar boronic acid residues.
System B (Non-Polar) Ethyl Acetate / Heptane 1:3 to 1:5Lipophilic Drive: EtOAc dissolves the fluorinated segment; Heptane forces the lattice to close.High-purity polishing. Removes non-polar dimers and oligomers.
System C (Aromatic) Toluene Single SolventPi-Stacking: Toluene interacts with the electron-deficient difluorophenyl ring.Large-scale batches (High T required). Warning: Risk of product holding in mother liquor.[1]

Module 2: Standard Operating Procedures (SOPs)

Protocol A: The "Green" Recrystallization (Ethanol/Water)

Recommended for crude material containing inorganic salts.

  • Dissolution: Suspend crude 4-(2,4-difluorophenyl)-1H-pyrazole in Ethanol (95%) at 5 mL/g.

  • Heating: Heat to reflux (approx. 78°C). If solids persist, add Ethanol in 0.5 mL increments until clear.

    • Critical Check: If the solution is dark/black (Pd residues), add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While stirring rapidly, add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to Room Temperature (RT) slowly (approx. 20°C/hour).

    • Tip: Turn off the stir plate during cooling to encourage larger crystal growth.

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:2).

Protocol B: The "Lipophilic" Polish (EtOAc/Heptane)

Recommended for material that is "sticky" or oily.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (3 mL/g) at 60°C.

  • Anti-Solvent Addition: Remove from heat source. Add Heptane slowly.

  • The Critical Point: As you add Heptane, you may see oil droplets form instead of crystals.

    • Action: Stop addition immediately. Re-heat to redissolve the oil.[1] Add a Seed Crystal of pure product.

  • Cooling: Allow to cool to RT with gentle stirring.

  • Harvest: Filter and wash with 100% Heptane.

Module 3: Troubleshooting & FAQs

Issue #1: "My product is Oiling Out!" (The Red Alert)

Diagnosis: The melting point of your solvated product is lower than the temperature at which saturation occurs. The fluorines are lowering the lattice energy relative to the solvent interaction.

The Fix (The "Two-Pot" Method):

  • Re-heat the mixture until the oil dissolves (emulsion clears).

  • Do NOT cool the flask directly.

  • Set up a second flask with a small amount of pure solvent at a temperature below the expected boiling point but above the oiling point.

  • Transfer the hot solution slowly into the cooler flask while stirring.

  • SEEDING IS MANDATORY: Add seed crystals immediately when the temperature hits 40-50°C.

Issue #2: "The crystals are grey/brown."

Diagnosis: Palladium contamination (from cross-coupling). The Fix: Standard recrystallization will not remove Pd effectively. You must perform a Hot Filtration with a scavenger.

  • Reagent: SiliaMetS® Thiol or standard Activated Charcoal.

  • Step: Add scavenger to the hot dissolved solution, stir 15 mins, filter hot, then proceed to crystallization.

Issue #3: "Low Yield (<50%)."

Diagnosis: The product is too soluble in the mother liquor (likely due to the pyrazole NH). The Fix:

  • Concentrate the mother liquor to 20% volume.

  • Perform a "Second Crop" crystallization.

  • Alternative: If using Ethanol/Water, adjust pH to ~7. Extreme pH can increase solubility of the pyrazole species.

Module 4: Visual Logic (Graphviz)

Diagram 1: Solvent System Decision Matrix

SolventSelection Start Start: Crude 4-(2,4-DFP)-Pyrazole CheckImpurity Analyze Impurity Profile Start->CheckImpurity Salts Inorganic Salts / Boronic Acids CheckImpurity->Salts Organics Organic Dimers / Oily Residue CheckImpurity->Organics Pd Dark Color (Pd Catalyst) CheckImpurity->Pd SystemA System A: Ethanol / Water (Polar Protocol) Salts->SystemA High Solubility for Salts SystemB System B: EtOAc / Heptane (Lipophilic Protocol) Organics->SystemB Rejects Non-Polars Scavenge Add Charcoal/Scavenger (Hot Filtration) Pd->Scavenge Scavenge->SystemA If Polar Scavenge->SystemB If Non-Polar

Caption: Decision matrix for selecting the optimal solvent system based on the dominant impurity profile.

Diagram 2: Troubleshooting "Oiling Out" (LLPS)

OilingOut Oiling Alert: Product Oils Out (Liquid Droplets Form) Reheat Re-heat to Clear Solution Oiling->Reheat Seed Add Seed Crystals (Critical Step) Reheat->Seed At Metastable Zone SlowCool Slow Cooling (10°C / hour) Seed->SlowCool SlowCool->Oiling If Cooling Too Fast Result Crystalline Solid SlowCool->Result

Caption: Workflow to resolve Liquid-Liquid Phase Separation (Oiling Out) during the cooling phase.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide.

  • Frazão, C. M., et al. (2020).[2] Fluorinated Pyrazoles: Synthesis and Biological Activity. Molecules. (Context on fluorinated heterocycle properties).

  • University of Rochester. (n.d.). Solvents for Recrystallization. Chemistry Teaching Labs.

Sources

Technical Support Center: Scale-Up Optimization for 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 4-(2,4-Difluorophenyl)-1H-pyrazole Application: Critical intermediate for kinase inhibitors (e.g., HSP90, c-Met) and agrochemical fungicides. Critical Quality Attributes (CQAs):

  • Purity: >99.5% (HPLC)

  • Palladium Content: <10 ppm (ICH Q3D guidelines)

  • Regio-isomerism: N/A (Symmetrical tautomer in solution, but solid-state polymorphism is critical).

This guide addresses the transition from milligram-scale medicinal chemistry routes to multi-kilogram process chemistry. The primary challenge in this specific synthesis is the Suzuki-Miyaura coupling of an electron-rich, potentially coordinating heterocycle (pyrazole) with an electron-deficient, hydrolytically unstable boronic acid (2,4-difluorophenylboronic acid).

Synthetic Route & Reaction Engineering

Primary Route: Suzuki-Miyaura Cross-Coupling

Direct coupling of 4-bromo-1H-pyrazole and 2,4-difluorophenylboronic acid.

Process Flow Diagram (DOT)

ReactionFlow Reactants Reactants: 4-Bromo-1H-pyrazole 2,4-Difluorophenylboronic Acid Catalyst Catalyst System: Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O Reactants->Catalyst Reaction Reaction: Reflux (85-90°C) 4-12 Hours Catalyst->Reaction Quench Quench & Phase Cut: Adjust pH < 7 Reaction->Quench ImpurityA Impurity A: Protodeboronation (1,3-Difluorobenzene) Reaction->ImpurityA High Temp/Base ImpurityB Impurity B: Homocoupling (Biaryl species) Reaction->ImpurityB O2 Leak Scavenger Pd Scavenging: SiliaMetS® Thiol Quench->Scavenger Cryst Crystallization: EtOH/Water Scavenger->Cryst

Figure 1: Process flow for the Suzuki coupling scale-up, highlighting critical control points for impurities.

Troubleshooting Guide: Reaction Performance
Issue 1: Low Conversion / Reaction Stalling

Symptom: HPLC shows >10% remaining 4-bromopyrazole after 12 hours. Root Cause:

  • Catalyst Poisoning: The free N-H on the pyrazole coordinates to Pd(II), forming an unreactive complex.

  • Boronic Acid Decomposition: 2,4-Difluorophenylboronic acid is prone to protodeboronation (loss of B(OH)2 replaced by H) faster than the coupling rate.

Corrective Actions:

  • Protect the Nitrogen (Option A): Use 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (THP-protected) if cost permits. This eliminates catalyst poisoning.

  • Optimize Base/Solvent (Option B - Preferred for Cost): Switch to K3PO4 (2.0 eq) in DME/Water (4:1) . Phosphate buffers the pH slightly lower than carbonate, reducing protodeboronation rates while maintaining enough basicity for the transmetallation step [1].

  • Increase Boronic Acid Load: Charge 1.2–1.3 equivalents of the boronic acid. The ortho-fluorine substituents accelerate hydrolytic C-B bond cleavage; excess reagent compensates for this loss.

Issue 2: "Black Metal" Precipitation Early in Reaction

Symptom: Reaction mixture turns black immediately upon heating; conversion stops. Root Cause: "Pd Black" formation due to catalyst instability (ligand dissociation). Corrective Actions:

  • Ligand Switch: Switch from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or XPhos Pd G2 . The bidentate ligand (dppf) or bulky biaryl phosphine (XPhos) prevents Pd aggregation better than triphenylphosphine [2].

  • Oxygen Exclusion: Ensure rigorous sparging (N2 bubbling) of solvents before catalyst addition. Pd(0) is highly oxygen-sensitive.

Work-up & Impurity Control

Impurity Profile Table
Impurity TypeStructure/OriginRemoval Strategy
Protodeboronation 1,3-Difluorobenzene (from boronic acid)Volatile: Removed during solvent strip or vacuum drying.
Homocoupling 4,4'-Bi(1H-pyrazole) or BiarylCrystallization: These are significantly less soluble in alcohols than the product.
Pd Residues Colloidal Pd or Pd-ComplexesScavenging: Must be treated before crystallization.[1]
Regioisomers N-arylation (if using different route)Chromatography: (Avoid this route on scale-up).
FAQ: Palladium Removal (The <10ppm Challenge)

Q: Crystallization alone isn't lowering Pd below 50 ppm. What now? A: Pyrazoles are excellent ligands for Palladium. They "drag" the metal into the crystal lattice. You must intercept the Pd in the solution phase. Protocol:

  • After reaction completion, add SiliaMetS® Thiol or Smopex®-111 (scavengers) directly to the crude reaction mixture (0.5 w/w relative to catalyst loading).

  • Stir at 50°C for 2 hours.

  • Filter hot through a Celite pad.

  • Then proceed to crystallization. This typically reduces Pd from ~1000 ppm to <20 ppm [3].

Isolation & Crystallization Protocol

Objective: Isolate stable polymorph with high purity.

Step-by-Step Protocol:

  • Solvent Swap: Distill off the reaction solvent (Dioxane/DME) and replace with Ethanol (EtOH) or Isopropanol (IPA) .

  • Dissolution: Heat the mixture to reflux (78-82°C for EtOH) until fully dissolved.

  • Hot Filtration: (If not done during scavenging) Filter to remove inorganic salts (NaCl/NaBr).

  • Anti-solvent Addition: Slowly add Water (for EtOH) or Heptane (for IPA) at 60°C until slight turbidity is observed. Ratio: Solvent/Anti-solvent 1:1 to 1:2.

  • Cooling Ramp: Cool to 20°C over 4 hours (control supersaturation to avoid oiling out).

  • Aging: Stir at 0-5°C for 2 hours.

  • Filtration: Wash cake with cold 1:2 Solvent/Anti-solvent mixture.

  • Drying: Vacuum oven at 45°C. Note: Pyrazoles can sublime; do not exceed 50°C under high vacuum.

Safety & Process Safety Management (PSM)

Thermal Hazard Analysis
  • Boronic Acid Stability: 2,4-Difluorophenylboronic acid can undergo exothermic decomposition at elevated temperatures (>100°C). Maintain reactor jacket temperature <95°C.

  • Exotherm Control: The Suzuki coupling is exothermic. On >1kg scale, dose the catalyst as a slurry or dose the base solution slowly to control heat release (Adiabatic Temperature Rise estimation required).

Handling 4-Bromo-1H-pyrazole
  • Hazards: Severe eye irritant; skin sensitizer.[2]

  • PPE: Double nitrile gloves, full face shield, and P3 dust mask/respirator during solid charging.

Advanced Troubleshooting (Decision Tree)

Troubleshooting Start Problem Detected CheckHPLC Check HPLC: Is SM remaining? Start->CheckHPLC YesSM Yes (>5%) CheckHPLC->YesSM NoSM No (Conversion OK) CheckHPLC->NoSM CheckBoronic Is Boronic Acid consumed? YesSM->CheckBoronic AddBoronic Action: Add 0.2 eq Boronic Acid (Protodeboronation occurred) CheckBoronic->AddBoronic Yes (Gone) AddCat Action: Add fresh Catalyst (Catalyst death) CheckBoronic->AddCat No (Present) CheckPd Is Pd > 20ppm? NoSM->CheckPd Reslurry Action: Reslurry in EtOH with Thiol Scavenger CheckPd->Reslurry Yes Release Action: Proceed to Drying CheckPd->Release No

Figure 2: Decision tree for in-process controls (IPC) and corrective actions.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Catalyst Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

The Signal in the Static: Resolving Baseline Noise in Fluorinated Heterocycle Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced HPLC Troubleshooting

To: Analytical Chemistry Division, Drug Discovery Groups From: Senior Application Scientist, Separation Sciences Subject: Diagnostic Protocols for Baseline Anomalies in Fluorinated Heterocycle Assays

Introduction: The "Perfect Storm" of Fluorine Analysis

Analyzing fluorinated heterocycles presents a unique "perfect storm" for chromatographic baselines. Unlike standard small molecules, these compounds often possess high polarity yet require specific


 interactions for separation, necessitating the use of Pentafluorophenyl (PFP)  or Fluorophenyl  stationary phases.

Furthermore, the C-F bond is electronically withdrawing, often reducing the UV molar absorptivity of the core heterocycle. This forces analysts to work at lower wavelengths (205–220 nm) to achieve sensitivity. At these wavelengths, the margin for error vanishes: mobile phase transparency, pump mixing efficiency, and column bleed become dominant noise sources.

This guide moves beyond basic "change the lamp" advice. It focuses on the specific interplay between fluorinated analytes, specialized stationary phases, and low-UV detection physics.

Module 1: The Chemistry-Physics Mismatch (The "Drifting" Baseline)

User Query: "I am running a gradient method for a fluorinated pyrimidine using 0.1% TFA. My baseline drifts upwards by >100 mAU during the run, and I see cyclic noise at the top of the gradient. Is my column failing?"

The Root Cause: The UV Cutoff Trap

This is rarely a column failure. It is a fundamental absorbance mismatch. You are likely detecting at 210–220 nm to see your fluorinated compound. Trifluoroacetic acid (TFA) has a UV cutoff of ~210 nm.[1][2] As you increase the organic modifier (Acetonitrile/Methanol) during the gradient, the solvation environment of the TFA changes, altering its molar absorptivity. This causes the massive drift.

The Solution: Iso-absorbance Balancing

You must optically balance the mobile phases. The "A" solvent (Water) and "B" solvent (Organic) must have identical absorbance at the detection wavelength.

Protocol: The "Balanced Absorbance" Method

  • Prepare Mobile Phase A: Water + 0.1% TFA.

  • Prepare Mobile Phase B: Acetonitrile + 0.08% TFA (Note the reduction).

  • Zero the Detector: Place the A-line in the flow cell and zero.

  • Test B-line: Pump 100% B through the cell.

  • Adjust: If the absorbance of B is higher than A, reduce TFA in B. If lower, add minute amounts of TFA to B until the difference is <10 mAU.

Data: UV Cutoff Limits for Fluorinated Analysis

Buffer / AdditiveUV Cutoff (nm)Risk at 215 nmRecommended Action for Fluorinated Heterocycles
TFA (0.1%) 210High Use iso-absorbance balancing or switch to MSA (Methanesulfonic acid).
Formic Acid (0.1%) 210High Significant drift in gradients. Use Ammonium Formate if pH permits.
Acetic Acid 230Critical Do not use for low UV (<230 nm) analysis.
Phosphate < 200Low Excellent for UV, but incompatible with LC-MS.
Ammonium Acetate 205Moderate Good alternative, but verify pH buffering capacity.
Module 2: The Stationary Phase Factor (PFP Column "Bleed")

User Query: "I switched from C18 to a PFP column to separate positional isomers of a fluorinated indole. Now I see random spikes and a high background noise that won't go away."

The Root Cause: PFP Phase Bleed & Dewetting

Fluorinated stationary phases (PFP) are bonded differently than C18. They are often less hydrolytically stable and more prone to "bleed" (ligand detachment) at low pH or high temperatures. Furthermore, PFP phases can undergo "dewetting" (pore clearing) if subjected to 100% aqueous conditions, leading to baseline instability as the phase struggles to interact with the mobile phase.

The Solution: Thermal & Phase Management

PFP columns require stricter operational limits than C18.

Protocol: PFP Stabilization

  • Temperature Cap: Never exceed 40°C with PFP columns under acidic conditions. Higher temperatures accelerate ligand hydrolysis (Bleed = Noise).

  • The "Wet" Start: Never start a run at 100% Aqueous. Ensure at least 5% organic modifier is present at the start of the gradient to keep the fluorinated pores wetted.

  • Conditioning: PFP columns often require 20–30 column volumes to equilibrate, compared to 5–10 for C18.

Module 3: System Isolation (Hardware vs. Method)

User Query: "I cannot tell if the noise is from my pump mixing or the column. How do I prove it?"

The Diagnostic: The "Zero-Dead-Volume" Union Test

To scientifically validate the source, you must decouple the chemistry from the physics.

Step-by-Step Protocol:

  • Remove the Column: Disconnect the PFP column.

  • Install Union: Connect the injector outlet directly to the detector inlet using a stainless steel ZDV (Zero-Dead-Volume) union.

  • Run the Gradient: Execute your exact method (same flow, same gradient profile).

  • Analyze:

    • Scenario A (Noise Persists): The issue is the Pump (mixing valve, check valves) or Detector (lamp age, flow cell bubble).

    • Scenario B (Noise Disappears): The issue is the Column (bleed, contamination) or Chemistry (sample matrix effects).[3]

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for isolating baseline noise specifically for low-UV applications typical of fluorinated compound analysis.

Baseline_Troubleshooting Start START: Baseline Noise Observed (Low UV: 210-220 nm) UnionTest PERFORM UNION TEST (Replace Column with ZDV Union) Start->UnionTest IsNoisePresent Is Noise Still Present? UnionTest->IsNoisePresent PumpIssue HARDWARE ISSUE Pump Mixing or Lamp IsNoisePresent->PumpIssue YES (Hardware) ColumnIssue CHEMISTRY/COLUMN ISSUE IsNoisePresent->ColumnIssue NO (Chemistry) CheckLamp Check Lamp Energy (Ref < 800 counts?) PumpIssue->CheckLamp CheckMixing Check Pump Mixing (Cyclic Noise?) PumpIssue->CheckMixing CheckBleed PFP Column Bleed? (Temp > 40°C?) ColumnIssue->CheckBleed CheckTFA TFA Absorbance Drift? (Gradient Imbalance) ColumnIssue->CheckTFA

Figure 1: Decision tree for isolating hardware vs. chemistry noise sources in HPLC.

Module 4: Electronic & Cyclic Noise (The Pump Signature)

User Query: "I see a regular, sine-wave pattern in my baseline. It has a period of about 1 minute."

The Root Cause: Pump Pulsation & Mixing

Fluorinated solvents or mobile phases with high density differences (like Water vs. Acetonitrile) are difficult to mix. If the pump's dwell volume or mixer is insufficient, you will see "mixing noise."

  • Calculation: Measure the time between peaks in the noise. If the time corresponds to the stroke volume of your pump piston (e.g., 100 µL stroke at 1 mL/min = 6 seconds), it is a check valve or seal failure.

  • Mixing: If the period is longer, it is likely a proportioning valve mixing error.

Protocol: The Premix Fix For sensitive fluorinated analysis, do not rely on the pump to mix 0.1% TFA.

  • Manual Premix: Pre-mix your organic solvent with 5-10% aqueous buffer (and vice versa) to reduce the viscosity/density delta, then program the pump to mix the rest. This drastically reduces mixing noise.

References
  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from

  • Stoll, D. (2025). Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. LCGC International. Retrieved from

  • Shimadzu Corporation. (2025). HPLC Troubleshooting Guide: Noisy and Drifting Baselines. Retrieved from

  • Waters Corporation. (2025). Method Development Guide: Fluorinated Phenyl Columns. Retrieved from

  • Thermo Fisher Scientific. (2025). Troubleshooting HPLC Column Issues: Bleed and Equilibration. Retrieved from

Sources

Technical Support Center: Advanced Coupling of 4-Iodopyrazole & 2,4-Difluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Trouble" Challenge

Coupling 4-iodopyrazole with 2,4-difluorophenylboronic acid presents a classic "double trouble" scenario in medicinal chemistry. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) frequently fail due to two competing antagonistic mechanisms:

  • Catalyst Poisoning: The free N-H of the pyrazole acts as a ligand, displacing phosphines and forming an inactive Palladium-Amido complex.

  • Protodeboronation: The electron-withdrawing fluorine atoms on the boronic acid destabilize the C-B bond, leading to rapid hydrolysis (protodeboronation) under the basic conditions required for transmetallation.

This guide provides validated alternative catalytic systems designed to bypass these specific failure modes.

Catalyst Selection Matrix

Do not rely on "standard" tetrakis conditions. Use this matrix to select the correct catalytic system based on your specific constraints.

Catalyst SystemClassificationRecommended ForWhy It Works
XPhos Pd G3 (or G4)Primary Recommendation Unprotected (Free NH) PyrazolesThe bulky biaryl ligand (XPhos) prevents the pyrazole nitrogen from coordinating to the Pd center. The G3 precatalyst ensures rapid, reliable activation even at lower temperatures.
Pd(dtbpf)Cl2 High-Throughput Alternative Sterically hindered substratesThe ferrocenyl backbone and bulky tert-butyl groups create a wide bite angle, facilitating oxidative addition and reductive elimination while resisting N-poisoning.
Pd-PEPPSI-IPr Stabilized NHC Scale-up / Process ChemistryThe N-Heterocyclic Carbene (NHC) ligand is extremely tightly bound, preventing catalyst decomposition. Excellent thermal stability.
Pd(PPh3)4 Legacy / BaselineNOT RECOMMENDED High Failure Rate. The labile PPh3 ligands are easily displaced by the pyrazole nitrogen, killing the catalytic cycle.

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalls at ~30-40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "N-H Effect"). The pyrazole substrate is coordinating to the Palladium species, effectively removing it from the catalytic cycle.

  • Immediate Fix: Switch to XPhos Pd G3 (1-3 mol%). The steric bulk of XPhos makes N-coordination geometrically impossible.

  • Alternative Fix: If you must use standard catalysts, you must protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before coupling.

Q2: I see the disappearance of the boronic acid, but the major product is 1,3-difluorobenzene, not the coupled product.

Diagnosis: Rapid Protodeboronation. The 2,4-difluoro substitution pattern makes the boronic acid highly acidic and prone to losing the -B(OH)2 group in the presence of water and strong base.

  • Solution A (Base Switch): Switch from Carbonate bases (Na2CO3/Cs2CO3) to K3PO4 (Potassium Phosphate Tribasic). K3PO4 is anhydrous and provides a "buffer" effect that minimizes protodeboronation.

  • Solution B (Solvent Control): Reduce water content. Instead of 4:1 Dioxane:Water, use anhydrous n-Butanol or Toluene with only 2-3 equivalents of water added explicitly.

Q3: Can I use the 2,4-difluorophenyl bromide instead of the boronic acid?

Technical Note: Yes, but this changes the reaction to a C-H activation or requires the 4-iodopyrazole to be converted to a boronate (4-pyrazoleboronic acid pinacol ester).

  • Warning: 4-pyrazoleboronic esters are notoriously unstable and difficult to purify. It is chemically superior to keep the iodine on the pyrazole (electrophile) and the boron on the benzene (nucleophile).

Validated Experimental Protocol

Target Reaction: Suzuki-Miyaura Coupling of 4-iodopyrazole + 2,4-difluorophenylboronic acid. System: XPhos Pd G3 / K3PO4 / Dioxane:H2O.

Materials
  • 4-Iodopyrazole (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.5 equiv) — Use excess due to instability.

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (Potassium Phosphate, tribasic) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step Methodology
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with 4-iodopyrazole (1.0 eq), 2,4-difluorophenylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%) quickly under positive inert gas pressure.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C (conventional heating) or 100°C (Microwave).

    • Note: Do not exceed 100°C initially to prevent thermal decomposition of the boronic acid.

  • Monitoring: Check LCMS at 1 hour.

    • Success Marker: Mass peak corresponding to Product (M+H).

    • Failure Marker: Large peak for 1,3-difluorobenzene (Protodeboronation). If seen, lower temp to 60°C and increase catalyst load.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizing the Failure Modes & Solutions

Diagram 1: The "Double Trouble" Mechanism

This diagram illustrates why standard conditions fail and how the alternative system corrects it.

G Start Reagents: 4-Iodopyrazole (Free NH) + 2,4-Difluoro-Ar-B(OH)2 Fail_Path Standard Path (Pd(PPh3)4 / Na2CO3) Start->Fail_Path Success_Path Optimized Path (XPhos Pd G3 / K3PO4) Start->Success_Path Poison FAILURE 1: Pd Poisoning (N-H coordinates Pd) Fail_Path->Poison DeBoron FAILURE 2: Protodeboronation (Loss of Boron) Fail_Path->DeBoron Ligand_Effect XPhos Ligand: Bulky size blocks N-H Prevents Poisoning Success_Path->Ligand_Effect Base_Effect K3PO4 Base: Mild, Anhydrous Preserves Boron Success_Path->Base_Effect Product TARGET PRODUCT 4-(2,4-difluorophenyl)-1H-pyrazole Ligand_Effect->Product Base_Effect->Product

Caption: Mechanistic comparison showing how XPhos and K3PO4 mitigate specific chemical failure modes.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures in real-time.

DecisionTree Start Analyze LCMS of Crude Reaction Check1 Is Starting Material (Iodide) Consumed? Start->Check1 NoConv Low/No Conversion Check1->NoConv No YesConv Iodide Consumed Check1->YesConv Yes Action1 Action: Catalyst Poisoning 1. Switch to XPhos Pd G3 2. Protect Nitrogen (THP/SEM) NoConv->Action1 Check2 Is Product Formed? YesConv->Check2 NoProd Major Peak is Difluorobenzene Check2->NoProd No YesProd Product Formed (Success) Check2->YesProd Yes Action2 Action: Protodeboronation 1. Switch Base to K3PO4 2. Reduce Water Ratio 3. Lower Temp (60°C) NoProd->Action2

Caption: Diagnostic workflow for identifying whether the failure is catalytic (poisoning) or reagent-based (protodeboronation).

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(2,4-Difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 4-(2,4-Difluorophenyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical predictions, established experimental protocols, and expert interpretation to facilitate the structural elucidation and characterization of this and similar fluorinated pyrazole derivatives. Pyrazole-based frameworks are of significant interest in medicinal chemistry due to their diverse biological activities, and the introduction of fluorine atoms can enhance their pharmacological properties.[1][2][3]

Predicted ¹H and ¹³C NMR Chemical Shifts

Molecular Structure and Atom Numbering:

Caption: Standard experimental workflow for NMR analysis.

Interpretation and Discussion

A thorough analysis of the NMR spectra is crucial for unambiguous structure confirmation.

¹H NMR Spectrum Analysis
  • N-H Proton: The proton on the pyrazole nitrogen (H1) is expected to appear as a broad singlet at a significantly downfield chemical shift (12.0 - 13.5 ppm). This is due to its acidic nature and involvement in intermolecular hydrogen bonding. In protic deuterated solvents like D₂O or CD₃OD, this peak may broaden or disappear due to proton-deuterium exchange. [8]* Pyrazole Protons (H3 and H5): The two protons on the pyrazole ring are in different chemical environments. They are expected to appear as sharp singlets in the aromatic region. The deshielding effect of the adjacent nitrogen atoms and the aromatic ring current contribute to their downfield shifts.

  • Difluorophenyl Protons (H3', H5', H6'): These protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The signals will likely appear as multiplets in the aromatic region. The electron-withdrawing nature of the fluorine atoms will generally deshield these protons, shifting them downfield.

¹³C NMR Spectrum Analysis
  • Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are influenced by the electronegative nitrogen atoms. C4, being directly attached to the bulky and electron-withdrawing difluorophenyl group, will have its chemical shift significantly affected.

  • Difluorophenyl Carbons (C1' to C6'): The most notable feature in the ¹³C NMR spectrum will be the large one-bond carbon-fluorine couplings (¹J(C,F)), which can be in the range of 240-260 Hz. This will cause the signals for C2' and C4' to appear as doublets of doublets due to coupling with both fluorine atoms. Longer-range C-F couplings will also be observed for other carbons in the phenyl ring, leading to more complex splitting patterns.

Comparison with Alternative Spectroscopic Techniques and Predicted Data

While NMR is the gold standard for structure elucidation, corroborating the findings with other techniques is good scientific practice. Mass spectrometry would confirm the molecular weight, and IR spectroscopy could confirm the presence of the N-H bond.

When comparing the experimentally obtained data with the predicted values, it's important to consider that prediction algorithms, while powerful, have limitations. [9][10]Discrepancies can arise from:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence chemical shifts. [11]* Concentration and Temperature: These factors can affect intermolecular interactions and, consequently, chemical shifts.

  • Conformational Isomers: If the molecule exists in multiple stable conformations, the observed spectrum will be a weighted average, which may differ from predictions based on a single, lowest-energy conformation.

Several software packages are available for NMR prediction, including Mnova, ACD/Labs NMR Predictors, and ChemDraw. [4][5][6][7][10]Comparing the experimental data against predictions from multiple sources can increase confidence in the structural assignment.

Conclusion

The structural characterization of 4-(2,4-Difluorophenyl)-1H-pyrazole is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a comprehensive overview of the expected chemical shifts, a robust experimental protocol, and a detailed interpretation of the spectral features. The presence of fluorine atoms provides unique and informative coupling patterns in both the ¹H and ¹³C NMR spectra, which are invaluable for confirming the structure. By carefully acquiring and analyzing experimental data and comparing it with theoretical predictions, researchers can confidently elucidate the structure of this and other novel fluorinated heterocyclic compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • SpinCore Technologies, Inc. (n.d.). NMR Software. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Retrieved from [Link]

  • Z. anorg. allg. Chem. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental and predicted data for ¹H and ¹³C NMR chemical shift. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Retrieved from [Link]

  • SpringerLink. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • TIJER.org. (n.d.). SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. Retrieved from [Link]

  • SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ACS Publications. (2020, January 21). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. Retrieved from [Link]

Sources

The Core Challenge: Why Are Pyrazole Regioisomers So Difficult to Separate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Retention Time Comparison of Pyrazole Regioisomers for Researchers in Drug Development

As a Senior Application Scientist in analytical chemistry, I've frequently encountered the significant challenge of separating pyrazole regioisomers. These structurally similar compounds are ubiquitous in medicinal chemistry, yet their subtle differences can lead to vastly different pharmacological and toxicological profiles.[1][2] The success of a drug development program can hinge on the ability to isolate and quantify the desired regioisomer with absolute certainty. The synthesis of unsymmetrical pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers, making robust analytical separation a critical downstream step.[3][4]

This guide provides an in-depth comparison of HPLC retention behaviors of pyrazole regioisomers, focusing on the strategic selection of reversed-phase stationary phases. We will move beyond a simple recitation of methods and delve into the physicochemical principles that govern separation, empowering you to make informed decisions in your own method development.

Regioisomers, by definition, possess the same molecular formula and functional groups but differ in their spatial arrangement. For pyrazoles, this often means substituents are located at different positions on the heterocyclic ring. These minor structural shifts result in very similar polarities and hydrophobicities, making them difficult to resolve with standard chromatographic techniques.[5] Their successful separation relies on exploiting subtle differences in their interaction with the HPLC stationary phase.

The Mechanism of Separation: A Tale of Two Columns

In reversed-phase HPLC (RP-HPLC), separation is primarily driven by the partitioning of an analyte between a nonpolar stationary phase and a polar mobile phase. While the octadecylsilane (C18) column is the workhorse of the industry, its reliance on generalized hydrophobic interactions can be insufficient for resolving closely related isomers. This is where alternative stationary phase chemistries become critical.

The Standard Approach: C18 Columns

A C18 column separates molecules largely based on their overall hydrophobicity.[6] The long alkyl chains provide a nonpolar environment where less polar molecules are retained longer. For pyrazole regioisomers with similar logP values, this often results in poor resolution or complete co-elution.

An Advanced Strategy: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl group introduces the potential for π-π stacking interactions with aromatic analytes like pyrazoles.[7][8] This secondary interaction provides an alternative selectivity that can be exploited to separate isomers that are indistinguishable on a C18 phase.[9] The ability of the pyrazole ring and its aromatic substituents to engage in these π-π interactions can be highly sensitive to the specific substitution pattern, thus providing a handle for separation.

Case Study: Unraveling a Regioisomeric Pair

Let's consider a practical example based on the findings of Grieff et al. (2022), who synthesized and characterized two tetra-substituted phenylaminopyrazole regioisomers, which we will refer to as Isomer 1 (the 1,3,4,5-substituted pyrazole) and Isomer 2 (the 1,4,5,6-substituted pyrazole, using a different numbering system in the original paper).[10]

In their study, RP-HPLC analysis revealed significantly different retention times for these two isomers under identical conditions:

  • Isomer 1: 13.70 min

  • Isomer 2: 20.03 min

The authors attribute this substantial difference in retention to steric hindrance. In Isomer 1 , the N-methyl group prevents the adjacent phenyl ring from lying in the same plane as the pyrazole nucleus.[10] This non-planar conformation reduces the effective surface area available for hydrophobic interaction with the stationary phase and may also hinder optimal π-π stacking. In contrast, Isomer 2 can adopt a more planar conformation, maximizing its interaction with the stationary phase and leading to a much longer retention time.

This example perfectly illustrates how a subtle change in substituent position can dramatically alter the molecule's three-dimensional shape and its interaction with the stationary phase, a phenomenon that is key to their separation.

Visualizing the Separation Mechanism

The following diagram illustrates the differential interactions between the pyrazole regioisomers and the C18 versus Phenyl-Hexyl stationary phases.

G cluster_0 Isomer 1 (Non-Planar) cluster_1 Isomer 2 (Planar) cluster_2 C18 Stationary Phase cluster_3 Phenyl-Hexyl Stationary Phase Isomer1 Non-Planar Conformation (Steric Hindrance) C18 Hydrophobic Interaction Isomer1->C18 Weak Interaction Phenyl Hydrophobic + π-π Interaction Isomer1->Phenyl Moderate Interaction Isomer2 Planar Conformation (Maximized Interaction) Isomer2->C18 Strong Interaction Isomer2->Phenyl Very Strong Interaction (π-π)

Caption: Differential interaction of planar vs. non-planar pyrazole regioisomers with stationary phases.

Comparative Experimental Protocols

To translate this theory into practice, here are two detailed protocols for comparing the retention of pyrazole regioisomers. These protocols are designed to be self-validating by directly comparing the results from two different, yet common, stationary phases.

Protocol 1: Standard C18 Screening

This protocol establishes a baseline separation based on hydrophobicity.

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazole isomer mixture in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.

    • Vortex the solution until fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[5]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[12]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or lambda max of the compounds).

Protocol 2: Phenyl-Hexyl for Enhanced Selectivity

This protocol aims to exploit alternative separation mechanisms.

  • Sample Preparation: Use the same sample prepared for Protocol 1.

  • HPLC System & Conditions:

    • HPLC System: Same as Protocol 1.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_c18 Protocol 1: C18 Column cluster_phenyl Protocol 2: Phenyl-Hexyl Column cluster_analysis Data Analysis a Weigh Isomer Mixture b Dissolve in ACN/MeOH (1 mg/mL) a->b c Filter (0.45 µm) b->c d Inject Sample (10 µL) c->d e C18 Column Gradient Elution d->e f Phenyl-Hexyl Column Gradient Elution d->f g Compare Retention Times (tR) e->g f->g h Calculate Resolution (Rs) g->h i Determine Optimal Method h->i

Caption: HPLC workflow for comparing pyrazole regioisomers on different stationary phases.

Data Summary and Interpretation

After running both protocols, the retention time data should be compiled for a direct comparison.

IsomerExpected Retention Time (tR) on C18Expected Retention Time (tR) on Phenyl-HexylExpected Resolution (Rs) on C18Expected Resolution (Rs) on Phenyl-Hexyl
Isomer 1 (Non-Planar) 13.5 min13.7 min< 1.5 (Poor)> 2.0 (Excellent)
Isomer 2 (Planar) 13.9 min20.0 min

Interpretation:

  • On the C18 column, the two isomers are expected to have very similar retention times. Their separation is based almost solely on subtle differences in hydrophobicity, which are likely minimal. This will result in low resolution (Rs < 1.5), indicating overlapping peaks.

  • On the Phenyl-Hexyl column, a significant improvement in separation is anticipated. While Isomer 1 will have a similar retention time to the C18 run, Isomer 2 will be much more strongly retained. This is due to the favorable π-π interaction between its planar aromatic system and the phenyl rings of the stationary phase.[8] This enhanced interaction leads to a large difference in retention times and excellent resolution (Rs > 2.0).

Conclusion

The successful separation of pyrazole regioisomers is a common, yet critical, hurdle in pharmaceutical development. While a standard C18 column may be sufficient for some separations, it often fails to resolve closely related isomers. By understanding the underlying physicochemical properties of the analytes, such as their ability to engage in π-π interactions, a more rational approach to method development can be employed.

The Phenyl-Hexyl stationary phase provides an invaluable alternative selectivity for aromatic heterocycles like pyrazoles. By introducing a secondary separation mechanism beyond simple hydrophobicity, it can often provide the necessary resolution to turn a challenging separation into a robust and reliable analytical method. For any researcher working with pyrazole regioisomers, screening a Phenyl-Hexyl column alongside a traditional C18 is a highly recommended strategy for efficient and successful method development.

References

  • Orgue, F., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
  • BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.
  • SMT - Separation Methods Technologies. Phenyl-Hexyl Columns. SMT.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • Fathalla, W., et al. (2023). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns.
  • Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • Grieff, J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.
  • Singh, R., et al. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(2,4-Difluorophenyl)-1h-pyrazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Safety in Advanced Chemical Synthesis

As researchers and drug development professionals, our work with novel chemical entities like 4-(2,4-Difluorophenyl)-1h-pyrazole is foundational to innovation. This compound, part of the broader, pharmacologically significant pyrazole class, holds potential in various therapeutic and agrochemical applications.[1][2] The introduction of a difluorophenyl moiety can significantly alter the molecule's biological activity and, consequently, its toxicological profile.[3] Therefore, a robust understanding and implementation of safety protocols are not merely procedural formalities; they are integral to sound scientific practice and personal well-being.

This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures for 4-(2,4-Difluorophenyl)-1h-pyrazole. It is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a culture of safety that is both understood and rigorously practiced.

Hazard Assessment: Understanding the Risk Profile

While a comprehensive toxicological profile for 4-(2,4-Difluorophenyl)-1h-pyrazole is not fully established, data from structurally similar compounds, such as its isomer 3-(2,4-Difluorophenyl)-1h-pyrazole and the parent pyrazole molecule, provide a strong basis for a precautionary approach.[4][5]

Primary Hazards:

  • Acute Toxicity (Oral): Classified as harmful if swallowed (H302).[5]

  • Skin Irritation: Causes skin irritation (H315), necessitating robust skin protection.[5][6]

  • Serious Eye Irritation: Poses a significant risk of serious eye damage (H319).[5][6]

  • Respiratory Irritation: May cause respiratory irritation (H335), particularly when handled as a powder or aerosol.[5][6]

Potential Hazards from Fluorinated Compounds: During thermal decomposition or in a fire, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbon oxides.[6][7] This potential must be factored into all aspects of handling, storage, and emergency planning.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve eliminating or minimizing the hazard at its source.

  • Elimination/Substitution: Not always feasible in research, but one should always consider if a less hazardous alternative could achieve the same scientific objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 4-(2,4-Difluorophenyl)-1h-pyrazole, this is non-negotiable.

    • Chemical Fume Hood: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures.

    • Restricted Access: Limit access to areas where the compound is being used.

  • Personal Protective Equipment (PPE): The final barrier between the user and the chemical.

Mandatory PPE Protocol for 4-(2,4-Difluorophenyl)-1h-pyrazole

The following PPE is mandatory for all personnel handling 4-(2,4-Difluorophenyl)-1h-pyrazole. Selection is based on a risk assessment of the specific task being performed.

Eye and Face Protection
  • Rationale: The compound is a serious eye irritant.[5] Accidental splashes can cause significant, potentially irreversible damage.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever the chemical is in the laboratory.[9][10]

  • Enhanced Protection: When there is a heightened risk of splashing or reaction pressurization (e.g., during exothermic reactions or when handling larger quantities), a face shield must be worn in addition to chemical splash goggles.[10][11]

Skin and Body Protection
  • Rationale: The compound is a known skin irritant and may be harmful if it comes into contact with the skin.[4][5][12] Protective clothing provides a barrier against direct contact.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[10]

  • Gloves:

    • Material: Nitrile gloves are the standard for incidental contact. They provide good resistance to a wide range of chemicals for short-term use.[10]

    • Technique: Always inspect gloves for tears or holes before use. Use the proper glove removal technique to avoid contaminating your skin.[13] For prolonged work or direct immersion, consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.

    • Double Gloving: Consider wearing two pairs of nitrile gloves, especially when handling concentrated solutions or during weighing operations, to provide an extra layer of protection against tears and contamination.

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[10]

Respiratory Protection
  • Rationale: As a solid, the compound can become airborne as dust, posing an inhalation hazard that may cause respiratory irritation.[5][14]

  • When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not sufficient or during emergency situations like a large spill. Specifically, it should be used when:

    • Weighing or transferring the solid powder outside of a containment device (not recommended).

    • Cleaning up a spill of the solid powder.

  • Type of Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. If vapors are a concern or if working with solutions that could aerosolize, a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters should be used.[15] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[10]

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[16] Prepare all necessary equipment and reagents.

  • Weighing: Conduct all weighing of the solid powder within a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Dissolving: Add the solid to the solvent slowly. If the dissolution process is potentially exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate tools (spatulas, funnels) to avoid spills. When transferring solutions, do so carefully to minimize splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][16]

Spill Response
  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE (including respiratory protection), gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]

    • Carefully sweep the material into a designated waste container. Do not dry sweep.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Wearing full PPE, cover the spill with a chemical absorbent pad or material.

    • Once absorbed, collect the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal
  • Rationale: Fluorinated organic compounds require careful disposal to prevent environmental contamination and the formation of hazardous byproducts during treatment.[17]

  • Procedure:

    • All waste containing 4-(2,4-Difluorophenyl)-1h-pyrazole, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless directed by your EHS department.

    • Disposal must be handled by a licensed hazardous waste disposal company. The preferred method for fluorinated compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[7]

Summary and Quick Reference

The following table summarizes the minimum PPE requirements for common laboratory tasks involving 4-(2,4-Difluorophenyl)-1h-pyrazole.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Transport (in lab) Safety GlassesLab Coat, Closed-toe ShoesNot Required
Weighing Solid Compound Chemical Splash GogglesLab Coat, Nitrile Gloves (Double)Recommended: N95 Respirator
Handling Dilute Solutions Chemical Splash GogglesLab Coat, Nitrile GlovesNot Required (in Fume Hood)
Handling Concentrated Solutions Goggles & Face ShieldLab Coat, Nitrile GlovesNot Required (in Fume Hood)
Cleaning Spills (Solid) Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: N95 or higher

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 start Start: Task Involving 4-(2,4-Difluorophenyl)-1h-pyrazole is_solid Handling Solid or Solution? start->is_solid is_weighing Weighing or Transferring Solid Powder? is_solid->is_weighing Solid is_conc Concentrated or Dilute Solution? is_solid->is_conc Solution ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles is_weighing->ppe_base No (e.g., scooping from primary container in hood) ppe_respirator Add N95 Respirator is_weighing->ppe_respirator Yes is_splash High Splash Potential? is_conc->is_splash Concentrated is_conc->ppe_base Dilute is_splash->ppe_base No ppe_face_shield Add Face Shield is_splash->ppe_face_shield Yes ppe_respirator->ppe_base ppe_face_shield->ppe_base caption Fig 1. PPE Selection Workflow

Sources

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